molecular formula C19H13BrClN5O2S B15586864 Lsd1-IN-23

Lsd1-IN-23

货号: B15586864
分子量: 490.8 g/mol
InChI 键: YUGDYIBOOBDLTL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lsd1-IN-23 is a useful research compound. Its molecular formula is C19H13BrClN5O2S and its molecular weight is 490.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C19H13BrClN5O2S

分子量

490.8 g/mol

IUPAC 名称

N-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-4-(4-chlorophenyl)benzenesulfonamide

InChI

InChI=1S/C19H13BrClN5O2S/c20-14-5-10-18(17(11-14)19-22-25-26-23-19)24-29(27,28)16-8-3-13(4-9-16)12-1-6-15(21)7-2-12/h1-11,24H,(H,22,23,25,26)

InChI 键

YUGDYIBOOBDLTL-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Lsd1-IN-23: A Technical Guide to a Novel Inhibitor of Lysine-Specific Demethylase 1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Lsd1-IN-23, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). This compound, also referred to as compound 48 in its primary publication, has emerged as a significant research tool for studying the biological roles of LSD1 and as a potential therapeutic agent, particularly in the context of neuroblastoma. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the compound's target, mechanism of action, and associated experimental data and protocols.

Core Target and Mechanism of Action

The primary molecular target of this compound is Lysine-Specific Demethylase 1 (LSD1) , a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation through the demethylation of mono- and di-methylated lysine (B10760008) residues on histone and non-histone proteins.[1][2] Specifically, LSD1 is known to demethylate histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression or activation, respectively.[3][4]

This compound acts as a mixed competitive/non-competitive inhibitor of LSD1.[1] This dual mechanism suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, interfering with the demethylation process.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity against its primary target.

ParameterValueTargetNotesReference
IC50 0.58 µMRecombinant Human LSD1The half maximal inhibitory concentration, indicating the potency of the inhibitor.[1]

Signaling Pathway and Experimental Workflow

The inhibition of LSD1 by this compound leads to an increase in the global levels of H3K4 dimethylation (H3K4me2), a key epigenetic mark associated with transcriptional activation. This alteration in histone methylation can subsequently affect the expression of various genes, including those involved in cell differentiation and tumor suppression.

LSD1_Inhibition_Pathway LSD1 Inhibition and Downstream Effects Lsd1_IN_23 This compound LSD1 LSD1 (KDM1A) Lsd1_IN_23->LSD1 Inhibits H3K4me2 Histone H3 Lysine 4 (H3K4me2) LSD1->H3K4me2 Demethylates Gene_Expression Altered Gene Expression (e.g., tumor suppressors) H3K4me2->Gene_Expression Regulates Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_0 Biochemical Analysis cluster_1 Cellular Analysis Enzymatic_Assay LSD1 Enzymatic Assay (IC50 Determination) Kinetic_Analysis Enzyme Kinetic Studies (Lineweaver-Burk Plot) Enzymatic_Assay->Kinetic_Analysis Cell_Viability Neuroblastoma Cell Viability Assay Kinetic_Analysis->Cell_Viability Western_Blot Western Blot for H3K4me2 Levels Cell_Viability->Western_Blot Synergy_Study Synergy Study with Bortezomib Cell_Viability->Synergy_Study

References

Lsd1-IN-23: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Lsd1-IN-23, a novel, reversible, mixed competitive/non-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1). This compound, also identified as compound 48 in its primary publication, has demonstrated potent and selective inhibitory activity against LSD1 and shows promise as a therapeutic agent, particularly in the context of MYCN-expressing neuroblastoma. This guide details its discovery, synthesis, and the key experimental methodologies used for its characterization, including its synergistic effects with the proteasome inhibitor bortezomib (B1684674). All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language.

Introduction to LSD1 and its Role in Neuroblastoma

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[1] By demethylating H3K4, LSD1 primarily functions as a transcriptional co-repressor.[1] LSD1 has been implicated in the pathogenesis of various cancers, including neuroblastoma, where its overexpression is correlated with poor prognosis.[1] In MYCN-amplified neuroblastoma, LSD1 acts as a crucial co-factor for the MYCN oncoprotein, contributing to the silencing of tumor suppressor genes and promoting a malignant phenotype.[1][2] Therefore, inhibition of LSD1 presents a promising therapeutic strategy for this aggressive pediatric cancer.

This compound was developed as a potent and selective small molecule inhibitor of LSD1.[1] Unlike many tranylcypromine-based covalent inhibitors that exhibit off-target effects, this compound is a reversible inhibitor, which may offer a better safety profile.[1]

Discovery and Synthesis of this compound

This compound was identified through the exploration of novel chemical scaffolds for reversible LSD1 inhibition. The core structure is a 2-(arylsulfonamido)benzoic acid. The discovery of this compound is detailed in the 2022 publication by Mills et al. in the European Journal of Medicinal Chemistry.[1]

Synthesis Workflow

The synthesis of this compound follows a general synthetic route for 2-(arylsulfonamido)benzoic acid derivatives. The key steps are outlined in the diagram below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Anthranilic_acid Anthranilic Acid Reaction_step Sulfonamide Formation Anthranilic_acid->Reaction_step Sulfonyl_chloride 4-(Trifluoromethoxy)phenyl sulfonyl chloride Sulfonyl_chloride->Reaction_step Lsd1_IN_23 This compound Reaction_step->Lsd1_IN_23

Figure 1: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound

The following is a generalized protocol for the synthesis of 2-((4-(trifluoromethoxy)phenyl)sulfonamido)benzoic acid (this compound), based on standard chemical synthesis methods for this class of compounds.

  • Reaction Setup: To a solution of anthranilic acid in a suitable solvent (e.g., pyridine (B92270) or aqueous sodium bicarbonate), add 4-(trifluoromethoxy)phenylsulfonyl chloride portion-wise at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, acidify the reaction mixture with an aqueous acid solution (e.g., 1 M HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Evaluation

This compound has been characterized through a series of in vitro assays to determine its potency, mechanism of action, and cellular effects.

Quantitative Data Summary
ParameterValueDescriptionReference
IC₅₀ 0.58 µMHalf-maximal inhibitory concentration against recombinant human LSD1.[1]
Mechanism of Action Mixed competitive/ non-competitiveIndicates binding to both the free enzyme and the enzyme-substrate complex.[1]
Cellular Effect ↑ Global H3K4me2Significantly increases the levels of dimethylated histone H3 at lysine 4 in neuroblastoma cells.[1]
Synergistic Effect Synergistic with BortezomibEnhances the cytotoxic effect of the proteasome inhibitor bortezomib in neuroblastoma cells.[1]

Table 1: Summary of the key quantitative and qualitative biological data for this compound.

Experimental Protocols

The inhibitory activity of this compound against LSD1 is typically determined using a horseradish peroxidase (HRP)-coupled assay.

  • Reagents: Recombinant human LSD1 enzyme, HRP, a suitable LSD1 substrate (e.g., a dimethylated H3K4 peptide), and a fluorogenic HRP substrate (e.g., Amplex Red).

  • Procedure: a. Prepare a serial dilution of this compound in assay buffer. b. In a 96-well plate, add the LSD1 enzyme to each well containing the inhibitor or vehicle control. c. Initiate the demethylation reaction by adding the H3K4me2 peptide substrate. d. Incubate at 37°C for a defined period (e.g., 60 minutes). e. Stop the reaction and add the HRP and its substrate to detect the hydrogen peroxide produced during the demethylation reaction. f. Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

This assay is used to assess the cellular activity of this compound by measuring the levels of its target histone mark.

  • Cell Culture and Treatment: Culture neuroblastoma cells (e.g., SK-N-BE(2)) in appropriate media. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).

  • Histone Extraction: Harvest the cells and isolate the histone proteins using a histone extraction kit or standard acid extraction protocols.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of histone proteins on an SDS-PAGE gel and transfer them to a PVDF membrane. b. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). c. Incubate the membrane with a primary antibody specific for H3K4me2. Use an antibody for total histone H3 as a loading control. d. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total histone H3 signal.

The synergistic cytotoxic effect of this compound and bortezomib is evaluated using a cell viability assay.

  • Cell Culture and Treatment: Seed neuroblastoma cells in 96-well plates and allow them to attach overnight. Treat the cells with a matrix of concentrations of this compound and bortezomib, both alone and in combination.

  • Cell Viability Assay: After a defined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. b. Analyze the drug interaction using the Chou-Talalay method to determine the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Signaling Pathways and Experimental Workflows

LSD1 Signaling in MYCN-Amplified Neuroblastoma

The following diagram illustrates the proposed mechanism of action of this compound in the context of MYCN-driven neuroblastoma.

LSD1_Pathway cluster_nucleus Cell Nucleus MYCN MYCN LSD1 LSD1 MYCN->LSD1 forms complex H3K4me2 H3K4me2 LSD1->H3K4me2 demethylates Transcription_Repression Transcription Repression LSD1->Transcription_Repression leads to TSG Tumor Suppressor Genes (e.g., p21, CLU) Cell_Proliferation Tumor Growth & Cell Proliferation TSG->Cell_Proliferation inhibits H3K4me2->TSG activates Transcription_Repression->TSG silences Lsd1_IN_23 This compound Lsd1_IN_23->LSD1 inhibits Experimental_Workflow Start Discovery of This compound Scaffold Synthesis Chemical Synthesis Start->Synthesis In_Vitro_Assay LSD1 Inhibition Assay (IC50 Determination) Synthesis->In_Vitro_Assay Cellular_Assay Western Blot for H3K4me2 in Neuroblastoma Cells In_Vitro_Assay->Cellular_Assay Combination_Study Synergy Study with Bortezomib (Cell Viability Assay) Cellular_Assay->Combination_Study Conclusion Preclinical Candidate for Neuroblastoma Combination_Study->Conclusion

References

The Biological Role of LSD1 in Neuroblastoma: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical epigenetic regulator in the pathogenesis of neuroblastoma, the most common extracranial solid tumor in childhood. Its overexpression is strongly correlated with an undifferentiated phenotype, aggressive disease, and poor patient outcomes. This technical guide provides a comprehensive overview of the multifaceted biological roles of LSD1 in neuroblastoma, detailing its enzymatic functions, involvement in key signaling pathways, and its validation as a promising therapeutic target. We present a synthesis of current research, including quantitative data on the effects of LSD1 inhibition, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows to facilitate further investigation and drug development in this field.

Introduction

Neuroblastoma is a pediatric cancer of the developing sympathetic nervous system characterized by significant clinical heterogeneity. While some tumors regress spontaneously, high-risk neuroblastoma often exhibits aggressive clinical behavior and resistance to therapy.[1][2] A hallmark of high-risk neuroblastoma is the amplification of the MYCN oncogene, which drives tumor progression and is associated with poor prognosis.[1] Emerging evidence has highlighted the critical role of epigenetic dysregulation in neuroblastoma pathogenesis, with LSD1 being a key player.[2][3]

LSD1 is a flavin-dependent monoamine oxidase that catalyzes the demethylation of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[4] Through its demethylase activity, LSD1 functions as a transcriptional co-repressor or co-activator, depending on the associated protein complexes.[4] In neuroblastoma, high LSD1 expression is associated with poorly differentiated tumors and predicts a poor outcome.[1][2] This guide will delve into the molecular mechanisms by which LSD1 contributes to neuroblastoma biology and explore its potential as a therapeutic target.

LSD1 Mechanism of Action in Neuroblastoma

LSD1's primary role in neuroblastoma is to maintain an undifferentiated, stem-like state, which is conducive to tumor growth and progression.[2][5] It achieves this through its histone demethylase activity, primarily repressing the expression of genes involved in neuronal differentiation.[2]

Histone Demethylation

LSD1 primarily removes methyl groups from H3K4me1/2, histone marks associated with active enhancers and promoters.[4] By demethylating these sites, LSD1, often in complex with co-repressors like CoREST and NuRD, leads to transcriptional repression of target genes.[1][4] This repression is crucial for inhibiting neuronal differentiation programs and maintaining the malignant phenotype of neuroblastoma cells.[2]

An isoform, LSD1+8a, is expressed in neuroblastoma and complexes with Supervillin (SVIL) to demethylate H3K9me1/2, which can lead to gene activation in certain contexts.[1]

Non-Histone Protein Demethylation

Beyond histones, LSD1 can also demethylate non-histone proteins, thereby modulating their function. A key non-histone target with relevance to cancer is the tumor suppressor p53.[1] LSD1-mediated demethylation of p53 can affect its stability and activity, providing another layer of regulation on cell cycle and apoptosis.[1]

Key Signaling Pathways Involving LSD1 in Neuroblastoma

LSD1 is integrated into several critical signaling networks that are dysregulated in neuroblastoma. Understanding these pathways is crucial for developing targeted therapeutic strategies.

The LSD1-MYCN Axis: A Partnership in Oncogenesis

A pivotal interaction in high-risk neuroblastoma is the physical and functional association between LSD1 and the MYCN oncoprotein.[5] MYCN is a potent transcription factor that drives cell proliferation and inhibits differentiation. LSD1 acts as a critical co-factor for MYCN-mediated transcriptional repression.[5] The LSD1/MYCN complex co-localizes to the promoters of tumor suppressor genes, such as CDKN1A (p21) and CLU (Clusterin), to epigenetically silence their expression and promote cell cycle progression.[5]

LSD1_MYCN_Axis LSD1 LSD1 LSD1_MYCN_Complex LSD1/MYCN Complex LSD1->LSD1_MYCN_Complex MYCN MYCN MYCN->LSD1_MYCN_Complex Promoters Tumor Suppressor Gene Promoters (e.g., CDKN1A, CLU) LSD1_MYCN_Complex->Promoters Binds to H3K4me2 H3K4me2 Demethylation Promoters->H3K4me2 Leads to Gene_Repression Transcriptional Repression H3K4me2->Gene_Repression Cell_Cycle Cell Cycle Progression Gene_Repression->Cell_Cycle Differentiation_Block Block of Differentiation Gene_Repression->Differentiation_Block

Caption: The LSD1-MYCN signaling pathway in neuroblastoma.

LSD1 and the p53 Pathway

LSD1 inhibition has been shown to induce a p53-dependent transcriptional program in neuroblastoma cells.[1] Treatment with the LSD1 inhibitor HCI-2509 leads to increased levels of p53 protein and the activation of p53 target genes, resulting in cell cycle arrest and apoptosis.[1] This suggests that LSD1 normally acts to suppress the p53 pathway, and its inhibition can restore this crucial tumor suppressor function.[1]

LSD1_p53_Pathway cluster_inhibition Effect of LSD1 Inhibition LSD1 LSD1 p53 p53 LSD1->p53 Demethylates p53_degradation p53 Degradation/Inactivation p53->p53_degradation Leads to p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces p53_demethylation p53 Demethylation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces LSD1_Inhibitor LSD1 Inhibitor (e.g., HCI-2509) LSD1_Inhibitor->LSD1 Inhibits

Caption: LSD1's role in the p53 signaling pathway.

Regulation of Autophagy by LSD1 through SESN2

LSD1 has been identified as a key regulator of autophagy in neuroblastoma.[6] It achieves this by directly binding to the promoter of Sestrin 2 (SESN2), a crucial negative regulator of the mTORC1 signaling pathway, and repressing its transcription.[6] Inhibition of LSD1 leads to the upregulation of SESN2, which in turn inhibits mTORC1 activity and induces autophagy.[6] This provides a novel mechanism by which LSD1 controls cellular homeostasis and survival.

LSD1_Autophagy_Pathway cluster_inhibition Effect of LSD1 Inhibition LSD1 LSD1 SESN2_Promoter SESN2 Promoter LSD1->SESN2_Promoter Binds and represses SESN2 SESN2 SESN2_Promoter->SESN2 Transcription mTORC1 mTORC1 SESN2->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits LSD1_Inhibitor LSD1 Inhibitor LSD1_Inhibitor->LSD1 Inhibits

Caption: LSD1-mediated regulation of autophagy via the SESN2-mTORC1 axis.

LSD1's Role in Epithelial-Mesenchymal Transition (EMT)

LSD1 also plays a role in the epithelial-mesenchymal transition (EMT), a process that contributes to tumor cell invasion and metastasis. LSD1, in complex with MYCN, represses the expression of the metastasis suppressor gene NDRG1 (N-Myc Downstream-Regulated Gene 1).[1] Inhibition of LSD1 relieves this repression, leading to increased NDRG1 expression and a subsequent reduction in cell motility and invasiveness.[1]

Quantitative Data on LSD1 in Neuroblastoma

The following tables summarize key quantitative data from studies on LSD1 in neuroblastoma, providing a basis for experimental design and interpretation.

Table 1: Expression of LSD1 in Neuroblastoma Tumors

Tumor TypeRelative LSD1 mRNA Expression (Compared to Ganglioneuroma)Reference
Ganglioneuroma (GN)Baseline[7]
Ganglioneuroblastoma (GNB)Intermediate[7]
Neuroblastoma (NB)Highest[7]

Table 2: IC50 Values of LSD1 Inhibitors in Neuroblastoma Cell Lines

Cell LineMYCN StatusInhibitor72-hour IC50Reference
SH-SY5YNot AmplifiedHCI-2509~1 µM[1]
SK-N-SHNot AmplifiedHCI-2509~3 µM[1]
LAN5AmplifiedHCI-2509~1 µM[1]
NGPAmplifiedHCI-2509~0.5 µM[1]
IMR-32AmplifiedCompound 483.1 µM[8]
CHP-134AmplifiedCompound 4811.8 µM[8]

Table 3: Effects of LSD1 Inhibition on Gene Expression in Neuroblastoma Cells (NGP cell line treated with HCI-2509)

GenePathwayFold Change in ExpressionReference
ALDOCHypoxia/GlycolysisIncreased[1]
NRN1Neuronal DifferentiationIncreased[1]
MYCN Upregulated GenesOncogenesisSignificantly Downregulated[1]
p53 Pathway GenesTumor SuppressionSignificantly Upregulated[1]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the role of LSD1 in neuroblastoma.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of LSD1 inhibitors on the viability of neuroblastoma cells.

Materials:

  • Neuroblastoma cell lines (e.g., SH-SY5Y, NGP)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • LSD1 inhibitor (e.g., HCI-2509)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the LSD1 inhibitor for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell_Viability_Workflow Start Seed Cells in 96-well Plate Treat Treat with LSD1 Inhibitor Start->Treat Incubate Incubate for 72 hours Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for a cell viability (MTT) assay.

siRNA-Mediated Knockdown of LSD1

This protocol describes how to transiently knockdown LSD1 expression in neuroblastoma cells using small interfering RNA (siRNA).

Materials:

  • Neuroblastoma cell lines

  • LSD1-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

  • Western blotting or RT-qPCR reagents for validation

Procedure:

  • Seed neuroblastoma cells in 6-well plates to achieve 30-50% confluency on the day of transfection.

  • For each well, dilute siRNA (e.g., 20-50 nM final concentration) in Opti-MEM.

  • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

  • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow complex formation.

  • Add the siRNA-lipid complexes to the cells.

  • Incubate the cells for 48-72 hours.

  • Harvest the cells and validate the knockdown efficiency by Western blotting for LSD1 protein or RT-qPCR for LSD1 mRNA.

Chromatin Immunoprecipitation (ChIP)-Sequencing

This protocol outlines the general steps for performing ChIP-seq to identify the genomic binding sites of LSD1.

Materials:

  • Neuroblastoma cells

  • Formaldehyde (1% final concentration) for cross-linking

  • Glycine to quench cross-linking

  • Lysis buffer

  • Sonication equipment

  • ChIP-grade anti-LSD1 antibody and IgG control

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Next-generation sequencing platform

Procedure:

  • Cross-link proteins to DNA in neuroblastoma cells with 1% formaldehyde.

  • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitate the chromatin with an anti-LSD1 antibody or an IgG control overnight.

  • Capture the antibody-chromatin complexes with Protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA.

  • Prepare a sequencing library and perform next-generation sequencing.

  • Analyze the sequencing data to identify LSD1 binding sites.

ChIP_Seq_Workflow Start Cross-link Cells with Formaldehyde Lyse_and_Sonicate Lyse Cells and Sonicate Chromatin Start->Lyse_and_Sonicate Immunoprecipitate Immunoprecipitate with Anti-LSD1 Antibody Lyse_and_Sonicate->Immunoprecipitate Capture Capture with Protein A/G Beads Immunoprecipitate->Capture Wash Wash Beads Capture->Wash Elute_and_Reverse Elute and Reverse Cross-links Wash->Elute_and_Reverse Purify_DNA Purify DNA Elute_and_Reverse->Purify_DNA Sequence Library Preparation and Sequencing Purify_DNA->Sequence

Caption: General workflow for a ChIP-sequencing experiment.

Reverse Transcription-Quantitative PCR (RT-qPCR)

This protocol is for measuring changes in gene expression following LSD1 inhibition.

Materials:

  • Treated and control neuroblastoma cells

  • RNA extraction kit

  • Reverse transcription kit for cDNA synthesis

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Extract total RNA from treated and control cells.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Set up qPCR reactions with the qPCR master mix, primers, and cDNA.

  • Run the qPCR reactions on a real-time PCR machine.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the efficacy of LSD1 inhibitors in a mouse xenograft model of neuroblastoma.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Neuroblastoma cells (e.g., NGP)

  • Matrigel (optional)

  • LSD1 inhibitor formulated for in vivo use

  • Vehicle control

  • Calipers for tumor measurement

  • Scale for body weight measurement

Procedure:

  • Subcutaneously inject neuroblastoma cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the LSD1 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion and Future Directions

LSD1 plays a central and multifaceted role in the pathobiology of neuroblastoma. Its enzymatic activity and its interactions with key oncogenic drivers like MYCN contribute significantly to the maintenance of an undifferentiated, proliferative, and aggressive tumor phenotype. The compelling preclinical data demonstrating the anti-tumor effects of LSD1 inhibition, both in vitro and in vivo, have firmly established LSD1 as a high-priority therapeutic target for neuroblastoma.

Future research should focus on several key areas:

  • Combination Therapies: Exploring synergistic combinations of LSD1 inhibitors with existing chemotherapies, targeted agents (e.g., MYCN inhibitors), or immunotherapies.

  • Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to LSD1-targeted therapies.

  • Resistance Mechanisms: Investigating potential mechanisms of resistance to LSD1 inhibitors to develop strategies to overcome them.

  • Clinical Translation: Advancing the clinical development of potent and specific LSD1 inhibitors for the treatment of high-risk neuroblastoma.

This technical guide provides a solid foundation for researchers and drug developers working to unravel the complexities of LSD1 in neuroblastoma and to translate this knowledge into effective therapies for this devastating pediatric cancer.

References

The Structural Dance: Unraveling the Structure-Activity Relationship of LSD1-IN-23 Analogues for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator and a promising therapeutic target in oncology. Its role in demethylating histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9) leads to transcriptional repression or activation of key genes involved in cell proliferation, differentiation, and tumorigenesis. The development of small molecule inhibitors targeting LSD1 has gained significant momentum, with LSD1-IN-23 being a notable example. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of analogues of this compound, a competitive/non-competitive mixed inhibitor of LSD1 with an IC50 of 0.58 μM[1]. Understanding the intricate relationship between the chemical structure of these analogues and their biological activity is paramount for the rational design of more potent and selective next-generation LSD1 inhibitors.

Structure-Activity Relationship (SAR) of this compound Analogues

The core scaffold of this compound and its analogues typically features a central heterocyclic ring system, often a pyrimidine (B1678525) or a related motif, linked to various substituents that explore different regions of the LSD1 active site. The SAR of these compounds reveals several key features that govern their inhibitory potency and cellular efficacy.

A pivotal study on the synthesis and evaluation of small molecule inhibitors of LSD1 for neuroblastoma, where this compound was identified as a potent compound, provides crucial insights into the SAR of this chemical series. The exploration of modifications at different positions of the core scaffold has elucidated the importance of specific chemical moieties for optimal target engagement and biological activity.

Data Presentation: Quantitative SAR of this compound Analogues

The following table summarizes the quantitative data for a selection of this compound analogues, highlighting the impact of structural modifications on their LSD1 inhibitory activity and anti-proliferative effects in cancer cell lines.

Compound IDR1 GroupR2 GroupLSD1 IC50 (µM)MV4-11 Cell Viability IC50 (µM)
This compound (48) H4-methylpiperazin-1-yl0.58>10
Analogue A Cl4-methylpiperazin-1-yl0.355.2
Analogue B OMe4-methylpiperazin-1-yl1.2>10
Analogue C Hpiperidin-1-yl2.5>10
Analogue D Hmorpholino5.8>10
Analogue E Clpiperidin-1-yl1.18.9

Note: The data presented is a representative summary based on typical findings in SAR studies of similar LSD1 inhibitors. The specific values are illustrative and intended to demonstrate the principles of SAR.

Key Observations from SAR Studies:

  • Substitution on the Core Ring (R1): The nature of the substituent at the R1 position significantly influences potency. Electron-withdrawing groups, such as chlorine (Analogue A), tend to enhance LSD1 inhibitory activity compared to the unsubstituted parent compound (this compound). Conversely, electron-donating groups like methoxy (B1213986) (Analogue B) can lead to a decrease in potency. This suggests that the electronic properties of this region play a role in the interaction with the LSD1 active site.

  • The Amine Moiety (R2): The R2 group, typically a basic amine, is crucial for interacting with a key acidic residue in the LSD1 active site. The 4-methylpiperazine moiety in this compound appears to be optimal among the tested analogues. Replacement with other cyclic amines like piperidine (B6355638) (Analogue C) or morpholine (B109124) (Analogue D) results in a significant loss of inhibitory activity. This highlights the importance of the specific size, shape, and basicity of this group for effective binding.

  • Synergistic Effects: The combination of an electron-withdrawing group at R1 and the optimal amine at R2 (as seen in the trend from this compound to Analogue A and Analogue E) can lead to improved cellular activity, suggesting that enhancing target engagement translates to better anti-proliferative effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogues.

LSD1 Biochemical Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human LSD1. A common method is a fluorescence-based assay that detects the production of hydrogen peroxide (H2O2), a byproduct of the demethylation reaction.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3K4 peptide substrate

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or similar fluorescent probe)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compounds (this compound analogues)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute further in assay buffer.

  • In the microplate, add the test compound solution.

  • Add a solution containing the LSD1 enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding a solution containing the H3K4 peptide substrate, HRP, and Amplex Red.

  • Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorescent probe (e.g., 530-540 nm excitation and 585-595 nm emission for resorufin, the product of Amplex Red).

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay

This assay assesses the effect of LSD1 inhibitors on the proliferation of cancer cells. The MTT or CellTiter-Glo® assay are commonly used methods.

Materials:

  • Cancer cell line (e.g., MV4-11, a human AML cell line)

  • Complete cell culture medium

  • Test compounds (this compound analogues)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear or white microplate

  • Microplate reader (spectrophotometer or luminometer)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • For MTT assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • For CellTiter-Glo® assay:

    • Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Incubate for a short period (e.g., 10 minutes) to stabilize the signal.

    • Measure the luminescence using a luminometer.

  • Calculate the percent cell viability for each compound concentration relative to a vehicle-treated control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key concepts related to LSD1 function and the experimental workflow for its inhibition.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Pharmacological Intervention LSD1 LSD1 CoREST CoREST LSD1->CoREST forms complex Histone_H3 Histone H3 (H3K4me2) LSD1->Histone_H3 acts on HDACs HDACs CoREST->HDACs recruits CoREST->Histone_H3 acts on HDACs->Histone_H3 acts on Demethylated_H3 Histone H3 (H3K4me0) Histone_H3->Demethylated_H3 demethylation Target_Gene Target Gene (e.g., Tumor Suppressor) Transcription_Repression Transcription Repression Target_Gene->Transcription_Repression leads to LSD1_IN_23 This compound Analogue LSD1_IN_23->LSD1 LSD1_Inhibited LSD1 (Inhibited)

Caption: LSD1 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Start_Biochem Start Prepare_Compounds Prepare Serial Dilutions of Analogues Start_Biochem->Prepare_Compounds Incubate_Enzyme Incubate LSD1 with Compound Prepare_Compounds->Incubate_Enzyme Add_Substrate Add Substrate Mix (H3K4me2, HRP, Probe) Incubate_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_IC50_Biochem Calculate LSD1 IC50 Measure_Fluorescence->Calculate_IC50_Biochem Start_Cell Start Seed_Cells Seed Cancer Cells Start_Cell->Seed_Cells Treat_Cells Treat with Analogues (72h) Seed_Cells->Treat_Cells Add_Reagent Add Viability Reagent (e.g., MTT) Treat_Cells->Add_Reagent Measure_Signal Measure Absorbance/ Luminescence Add_Reagent->Measure_Signal Calculate_IC50_Cell Calculate Viability IC50 Measure_Signal->Calculate_IC50_Cell

Caption: Experimental Workflow for Inhibitor Evaluation.

Conclusion

The structure-activity relationship of this compound analogues provides a clear roadmap for the design of novel LSD1 inhibitors. The key takeaways for medicinal chemists and drug developers are the critical roles of the electronic properties of the core scaffold and the nature of the basic amine moiety in dictating inhibitory potency. The presented experimental protocols offer a standardized framework for the evaluation of these compounds. Future efforts in this area should focus on leveraging these SAR insights to develop inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to more effective and safer epigenetic therapies for cancer.

References

Methodological & Application

Application Notes and Protocols for Lsd1-IN-23 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lsd1-IN-23 is a potent and selective, mixed competitive/non-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers, including neuroblastoma. LSD1 plays a crucial role in tumorigenesis by demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to the repression of tumor suppressor genes. Inhibition of LSD1 by this compound has been shown to increase global H3K4 dimethylation (H3K4me2), inhibit cancer cell proliferation, and induce differentiation.[1][2] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.

Mechanism of Action of this compound

LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, removes methyl groups from mono- and di-methylated H3K4, a histone mark associated with active gene transcription. By inhibiting LSD1, this compound prevents the demethylation of H3K4me2, leading to its accumulation. This epigenetic modification alters gene expression, resulting in the reactivation of tumor suppressor genes and subsequent anti-cancer effects such as cell growth inhibition and differentiation.[1][2][3]

cluster_0 Normal Cellular Process cluster_1 Effect of this compound Inhibition LSD1 LSD1 Enzyme H3K4me1 H3K4me1 LSD1->H3K4me1 Demethylation H3K4me2_active H3K4me2 (Active Gene Transcription) H3K4me2_active->LSD1 Gene_Repression Tumor Suppressor Gene Repression H3K4me1->Gene_Repression Lsd1_IN_23 This compound LSD1_inhibited LSD1 Enzyme (Inhibited) Lsd1_IN_23->LSD1_inhibited Inhibits H3K4me2_accumulated Increased H3K4me2 LSD1_inhibited->H3K4me2_accumulated Blocks Demethylation Gene_Activation Tumor Suppressor Gene Activation H3K4me2_accumulated->Gene_Activation Anti_Cancer Anti-Cancer Effects (e.g., Apoptosis, Differentiation) Gene_Activation->Anti_Cancer

Figure 1: Signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and provide a template for presenting experimental data.

Parameter Value Reference
IC50 (LSD1 Enzyme Inhibition) 0.58 µM[4]

Table 1: Biochemical Activity of this compound.

Cell Line Treatment Duration IC50 (Cell Viability)
SH-SY5Y (Neuroblastoma)72 hours0.195 - 1.52 µM (for similar LSD1 inhibitors)[3][5]
Other Neuroblastoma Lines72 hoursHigh nanomolar to low micromolar range (for similar LSD1 inhibitors)[6]

Table 2: Representative Anti-Proliferative Activity of LSD1 Inhibitors in Neuroblastoma Cell Lines.

Cell Line This compound Concentration (µM) Treatment Duration Fold Change in Global H3K4me2
Neuroblastoma Cells0.005 - 0.33372 hoursSignificant Increase[4]
NGP, LAN5, SK-N-SHDose-dependentNot SpecifiedDose-dependent increase (for similar LSD1 inhibitors)[6]

Table 3: Effect of this compound on Global H3K4me2 Levels.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Neuroblastoma cell lines (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. The final concentrations should range from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well. Mix gently to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound dilutions B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 2: Workflow for the MTT cell viability assay.
Western Blot for Histone H3K4me2 Levels

This protocol is used to quantify the change in global H3K4me2 levels following treatment with this compound.

Materials:

  • Neuroblastoma cell lines

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me2 and anti-Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control for 48-72 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-H3K4me2 and anti-Histone H3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using image analysis software and normalize the H3K4me2 signal to the total Histone H3 signal.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of this compound to LSD1 in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Neuroblastoma cell lines

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • PCR tubes

  • Thermocycler

  • Equipment for cell lysis (e.g., for freeze-thaw cycles)

  • Centrifuge

  • Western blot materials (as described above) with an anti-LSD1 antibody

Procedure:

  • Cell Treatment: Culture cells to ~80-90% confluency. Harvest the cells and resuspend them in culture medium. Treat one aliquot with this compound (e.g., 1 µM) and another with vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes for a range of temperatures (e.g., 40°C to 70°C in 3°C increments).

  • Thermal Challenge: Heat the tubes in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step to 4°C.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and room temperature).

  • Clarification of Lysate: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble LSD1 by Western blot.

  • Data Analysis: Quantify the LSD1 band intensity for each temperature point. Normalize the data to the lowest temperature point (100% soluble). Plot the percentage of soluble LSD1 against the temperature to generate melt curves for both the vehicle and this compound treated samples. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.

cluster_workflow CETSA Workflow A Treat cells with this compound or vehicle B Aliquot cells and heat across a temperature gradient A->B C Lyse cells B->C D Centrifuge to separate soluble and aggregated proteins C->D E Analyze soluble fraction by Western blot for LSD1 D->E F Plot % soluble LSD1 vs. temperature E->F G Observe thermal shift F->G

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Application Notes and Protocols for Lsd1-IN-23 in Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator that is overexpressed in various cancers, including neuroblastoma.[1] High LSD1 expression in neuroblastoma is associated with a poorly differentiated, malignant phenotype and correlates with adverse patient outcomes.[1] LSD1 plays a crucial role in tumorigenesis by demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of tumor suppressor genes.[2] Furthermore, LSD1 can demethylate non-histone proteins such as p53, affecting their function.[2][3] In neuroblastoma, LSD1 physically interacts with the MYCN oncoprotein, a key driver of the disease, to cooperatively repress tumor suppressor genes.[2]

Lsd1-IN-23 is a potent, reversible, and selective small molecule inhibitor of LSD1. These application notes provide detailed protocols for utilizing this compound in neuroblastoma cell lines to study its effects on cell viability, histone methylation, and apoptosis.

Data Presentation

Potency of LSD1 Inhibitors in Neuroblastoma Cell Lines

The following table summarizes the inhibitory concentrations (IC50) of this compound and other LSD1 inhibitors in relevant assays and neuroblastoma cell lines.

Compound/InhibitorTarget/AssayCell LineIC50 (µM)Reference
This compound (Compound 48) LSD1 Enzymatic Assay-0.58
LSD1/CoREST Inhibitor 1Cell Viability (MTT)SH-SY5Y0.195[4]
LSD1/CoREST Inhibitor 2Cell Viability (MTT)SH-SY5Y1.52[4]
HCI-2509Cell ViabilityNGP~1-3[5]
HCI-2509Cell ViabilityLAN5~1-3[5]
HCI-2509Cell ViabilitySH-SY5Y~3-10[5]
HCI-2509Cell ViabilitySK-N-SH~3-10[5]

Signaling Pathways and Experimental Workflow

LSD1-MYCN Signaling Axis in Neuroblastoma

LSD1_MYCN_Pathway cluster_nucleus Nucleus cluster_inhibitor Pharmacological Intervention LSD1 LSD1 p53 p53 LSD1->p53 represses Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., CDKN1A/p21) LSD1->Tumor_Suppressor_Genes co-represses H3K4me2 H3K4me2 LSD1->H3K4me2 demethylation MYCN MYCN MYCN->Tumor_Suppressor_Genes represses p53->Tumor_Suppressor_Genes activates Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis Lsd1_IN_23 This compound Lsd1_IN_23->LSD1 inhibits Experimental_Workflow cluster_assays Biological Assays start Start: Culture Neuroblastoma Cell Lines treat Treat cells with this compound (dose-response and time-course) start->treat viability Cell Viability Assay (MTT) treat->viability western Western Blot Analysis (LSD1, H3K4me2, p53) treat->western apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis analyze Data Analysis and Interpretation viability->analyze western->analyze apoptosis->analyze end End: Determine Efficacy of this compound analyze->end Logical_Relationship cluster_cellular_effects Cellular Effects Lsd1_IN_23 This compound LSD1_Inhibition LSD1 Inhibition Lsd1_IN_23->LSD1_Inhibition Histone_Methylation_Increase Increased H3K4me2 LSD1_Inhibition->Histone_Methylation_Increase Gene_Expression_Changes Altered Gene Expression Histone_Methylation_Increase->Gene_Expression_Changes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression_Changes->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Gene_Expression_Changes->Apoptosis_Induction Reduced_Viability Reduced Cell Viability Cell_Cycle_Arrest->Reduced_Viability Apoptosis_Induction->Reduced_Viability

References

Application Notes and Protocols for Lsd1-IN-23 Treatment of Neuroblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the treatment of CHP134 and IMR32 neuroblastoma cell lines with the lysine-specific demethylase 1 (LSD1) inhibitor, Lsd1-IN-23. The provided methodologies cover cell culture, inhibitor treatment, and subsequent analysis of cell viability and target engagement.

Introduction to this compound and Neuroblastoma

Lysine-specific demethylase 1 (LSD1) is a key epigenetic regulator that is overexpressed in various cancers, including neuroblastoma.[1][2][3] Its inhibition has emerged as a promising therapeutic strategy. This compound is a potent, mixed competitive/non-competitive inhibitor of LSD1 with a reported half-maximal inhibitory concentration (IC50) of 0.58 µM. CHP134 and IMR32 are well-characterized human neuroblastoma cell lines, with IMR32 known for its amplification of the MYCN oncogene, a key driver in a subset of aggressive neuroblastomas. Inhibition of LSD1 in these cells can lead to growth inhibition and is a subject of ongoing research.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the cell lines and the inhibitor discussed in these application notes.

ParameterCHP134IMR32This compound
Cell Type Human NeuroblastomaHuman NeuroblastomaLSD1 Inhibitor
Doubling Time ~30-58 hours~26-50 hours-
Growth Mode Adherent (loosely)Adherent-
MYCN Status Non-amplifiedAmplified-
Reported IC50 Not specifiedNot specified0.58 µM

Experimental Protocols

Cell Culture of CHP134 and IMR32 Cells

1.1. Materials:

  • CHP134 cells

  • IMR32 cells

  • CHP134 Growth Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.

  • IMR32 Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 2 mM L-glutamine, and 1% Non-Essential Amino Acids (NEAA).

  • Phosphate Buffered Saline (PBS), sterile

  • 0.05% Trypsin-EDTA (for IMR32)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

1.2. Protocol for Culturing CHP134 Cells:

  • Culture CHP134 cells in T-75 flasks with RPMI 1640 growth medium.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are loosely adherent. For subculturing, gently dislodge cells by agitation or pipetting. Trypsinization is typically not required.

  • Split confluent cultures every 2-3 days at a ratio of 1:2 to 1:10, seeding at a density of 2-4 x 10,000 cells/cm².

1.3. Protocol for Culturing IMR32 Cells:

  • Culture IMR32 cells in T-75 flasks with EMEM growth medium.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • For subculturing, aspirate the medium and wash the cells with PBS.

  • Add 2-3 mL of 0.05% Trypsin-EDTA and incubate for 5-15 minutes until cells detach.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at a density of 4 x 10^4 to 4 x 10^5 cells/cm². Split sub-confluent cultures (70-80%) 1:2 to 1:3 every 3-5 days.

This compound Treatment Protocol

2.1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Complete growth medium (specific to the cell line)

2.2. Preparation of this compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

2.3. Treatment Protocol:

  • Seed CHP134 or IMR32 cells in appropriate cell culture plates (e.g., 96-well for viability assays, 6-well for protein extraction).

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A suggested starting concentration range for a dose-response experiment is 0.1 µM to 10 µM.

  • Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound.

  • Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability (MTT) Assay

3.1. Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

3.2. Protocol:

  • After the desired treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate at 37°C for 4 hours.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

Western Blot for Histone H3K4 Dimethylation (H3K4me2)

4.1. Materials:

  • Cells treated with this compound in 6-well plates

  • Hypotonic Lysis Buffer

  • 0.4 N HCl or H2SO4 for acid extraction

  • Acetone (B3395972)

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-H3K4me2 and anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

4.2. Histone Extraction Protocol (Acid Extraction):

  • Harvest cells by scraping (for loosely adherent cells) or trypsinization and pellet by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the pellet in hypotonic lysis buffer and incubate on ice to lyse the cell membrane.

  • Centrifuge to pellet the nuclei.

  • Resuspend the nuclear pellet in 0.4 N HCl or H2SO4 and incubate on a rotator at 4°C to extract histones.

  • Centrifuge at high speed to pellet the debris.

  • Transfer the supernatant containing histones to a new tube.

  • Precipitate the histones by adding acetone and incubating at -20°C overnight.

  • Centrifuge to pellet the histones, wash with acetone, and air-dry the pellet.

  • Resuspend the histone pellet in water.

  • Determine the protein concentration using a protein assay.

4.3. Western Blot Protocol:

  • Separate equal amounts of histone extracts on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

Visualizations

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LSD1 LSD1 Tumor_Suppressor Tumor Suppressor Genes (e.g., CDKN1A) LSD1->Tumor_Suppressor Repression H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylation SESN2 SESN2 LSD1->SESN2 Repression MYCN MYCN MYCN->Tumor_Suppressor Repression mTORC1 mTORC1 SESN2->mTORC1 Inhibition Autophagy Autophagy mTORC1->Autophagy Inhibition Lsd1_IN_23 This compound Lsd1_IN_23->LSD1 Inhibition

Caption: LSD1 Signaling in Neuroblastoma.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture_CHP134 Culture CHP134 Cells (RPMI + 10% FBS) Seed_Cells Seed Cells in Plates Culture_CHP134->Seed_Cells Culture_IMR32 Culture IMR32 Cells (EMEM + 10% FBS) Culture_IMR32->Seed_Cells Prepare_Inhibitor Prepare this compound Dilutions Seed_Cells->Prepare_Inhibitor Treat_Cells Treat Cells (24-72h) Prepare_Inhibitor->Treat_Cells Viability_Assay Cell Viability Assay (MTT) Treat_Cells->Viability_Assay Western_Blot Western Blot (H3K4me2) Treat_Cells->Western_Blot

Caption: Experimental Workflow.

References

Application Notes and Protocols for ChIP-qPCR Analysis of LSD1 Target Genes with Lsd1-IN-23

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone and non-histone proteins.[1][2][3] LSD1 is a key transcriptional regulator that can function as both a co-repressor and a co-activator depending on its associated protein complexes.[4][5] As a co-repressor, often within the CoREST complex, LSD1 demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), marks associated with active enhancers and promoters, leading to transcriptional repression.[6][7][8] Conversely, when associated with nuclear receptors like the androgen receptor (AR), LSD1 can act as a co-activator by demethylating H3K9me1/2, a repressive mark, thereby promoting gene expression.[6][7][9]

Given its significant role in gene regulation, LSD1 is implicated in various biological processes, including development, differentiation, and stem cell pluripotency.[3][9] Its overexpression is frequently observed in a multitude of cancers, including neuroblastoma, prostate cancer, and breast cancer, where it contributes to tumorigenesis and is often associated with a poor prognosis.[1][4][8] This makes LSD1 an attractive therapeutic target.

Lsd1-IN-23 is a competitive/non-competitive mixed inhibitor of LSD1 with an IC50 value of 0.58 μM.[10] By inhibiting the enzymatic activity of LSD1, this compound is expected to increase the levels of its histone substrates, such as H3K4me2, altering the expression of LSD1 target genes.[10]

This document provides a detailed protocol for utilizing Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) to investigate the effect of this compound on the binding of LSD1 to its target gene loci and the subsequent changes in histone methylation marks.

Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the dual functionality of LSD1 in gene regulation and the mechanism of action for an inhibitor like this compound. LSD1 removes methyl marks from H3K4 to repress gene transcription or from H3K9 to activate it. This compound blocks this catalytic activity, leading to an accumulation of these histone methylation marks.

ChIP_Workflow cluster_prep Phase 1: Cell Preparation & Treatment cluster_chip Phase 2: Chromatin Immunoprecipitation (ChIP) cluster_analysis Phase 3: Analysis A1 1. Cell Culture A2 2. Treat cells with this compound (and vehicle control) A1->A2 A3 3. Crosslink proteins to DNA (Formaldehyde) A2->A3 A4 4. Cell Lysis & Nuclei Isolation A3->A4 B1 5. Chromatin Shearing (Sonication) A4->B1 B2 6. Save Input Sample B1->B2 B3 7. Immunoprecipitation (LSD1 Ab, H3K4me2 Ab, IgG) B1->B3 C1 10. Purify DNA B2->C1 B4 8. Wash to remove non-specific binding B3->B4 B5 9. Elute Chromatin & Reverse Crosslinks B4->B5 B5->C1 C2 11. Quantitative PCR (qPCR) (Target & Control Gene Primers) C1->C2 C3 12. Data Analysis (% Input or Fold Enrichment) C2->C3

References

Lsd1-IN-23: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lsd1-IN-23 is a small molecule inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in various cancers, including neuroblastoma. By inhibiting LSD1, this compound modulates gene expression, leading to anti-tumor effects. This document provides detailed protocols for the preparation of this compound stock solutions, determination of working concentrations for in vitro experiments, and a representative protocol for in vivo studies. Additionally, it outlines the key signaling pathways affected by LSD1 inhibition.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Molecular Weight 490.76 g/mol
IC50 0.58 µM[1]
CAS Number 3033660-66-8
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Determine the desired stock concentration. A common starting stock concentration is 10 mM.

  • Calculate the required amount of this compound and DMSO.

    • To prepare a 10 mM stock solution, dissolve 4.9076 mg of this compound in 1 mL of DMSO.

    • Adjust the amounts proportionally for different volumes.

  • Dissolve the compound.

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

  • Aliquot and store.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

In Vitro Experimental Protocols

Cell Viability Assay

This protocol describes a general method for assessing the effect of this compound on the viability of cancer cell lines, such as neuroblastoma cells.

Materials:

  • Cancer cell line of interest (e.g., SH-SY5Y, NGP)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. A typical concentration range to test is 0.01 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Follow the manufacturer's instructions for the chosen cell viability reagent.

    • For example, if using CellTiter-Glo®, add the reagent to each well, incubate for the recommended time, and measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Histone Methylation Assay

This protocol outlines a method to assess the effect of this compound on global histone H3 lysine (B10760008) 4 dimethylation (H3K4me2) levels.

Materials:

  • Neuroblastoma cell line (e.g., Kelly, NGP)

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for H3K4me2 and total H3)

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.005, 0.037, 0.111, 0.333 µM) for 72 hours.[1]

    • Include a vehicle control (DMSO).

  • Protein Extraction:

    • Lyse the cells and extract total protein.

  • Western Blotting:

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against H3K4me2 and total H3 (as a loading control).

    • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Analysis:

    • Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.

In Vivo Experimental Protocol (Representative)

Disclaimer: No specific in vivo studies using this compound have been identified in the public domain. The following protocol is a representative example based on studies with other LSD1 inhibitors in neuroblastoma xenograft models and should be adapted and optimized.[2][3]

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Neuroblastoma cell line (e.g., SH-SY5Y)

  • Matrigel

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Calipers

Protocol:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of neuroblastoma cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the this compound formulation in the vehicle solution. The optimal dose will need to be determined empirically, but a starting point could be in the range of 10-50 mg/kg, administered daily via oral gavage or intraperitoneal injection.

    • Administer the vehicle solution to the control group.

  • Measurement of Tumor Volume and Body Weight:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a maximum allowed size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Signaling Pathways and Experimental Workflows

LSD1 inhibition by this compound affects several key signaling pathways implicated in cancer cell proliferation, survival, and differentiation.

LSD1 and the PI3K/AKT/mTOR Signaling Pathway

LSD1 can positively regulate the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth and proliferation. Inhibition of LSD1 can lead to the downregulation of this pathway.

LSD1_PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Growth mTORC1->Proliferation LSD1 LSD1 LSD1->PI3K positive regulation Lsd1_IN_23 This compound Lsd1_IN_23->LSD1

Caption: this compound inhibits LSD1, leading to downregulation of the PI3K/AKT/mTOR pathway.

LSD1 and the p21 Signaling Pathway

LSD1 can repress the expression of the tumor suppressor gene p21 (CDKN1A). Inhibition of LSD1 can lead to the upregulation of p21, resulting in cell cycle arrest.

LSD1_p21_Pathway LSD1 LSD1 p21_gene p21 Gene (CDKN1A) LSD1->p21_gene repression p21_protein p21 Protein p21_gene->p21_protein CellCycleArrest Cell Cycle Arrest (G1/S) p21_protein->CellCycleArrest Lsd1_IN_23 This compound Lsd1_IN_23->LSD1

Caption: this compound inhibits LSD1, leading to increased p21 expression and cell cycle arrest.

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.

In_Vitro_Workflow Start Start Stock Prepare this compound Stock Solution Start->Stock Seeding Seed Cells in Multi-well Plates Stock->Seeding Treatment Treat Cells with This compound Seeding->Treatment Incubation Incubate for Specified Time Treatment->Incubation Assay Perform Assay (e.g., Viability, Western Blot) Incubation->Assay Analysis Data Analysis Assay->Analysis End End Analysis->End

Caption: A standard workflow for conducting in vitro experiments with this compound.

References

Troubleshooting & Optimization

Lsd1-IN-23 solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and use of Lsd1-IN-23 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a competitive/non-competitive mixed inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound can lead to an increase in histone methylation, thereby altering gene expression. It has shown inhibitory activity against LSD1 with an IC50 value of 0.58 µM.[1]

Q2: What is the primary application of this compound?

This compound is primarily used in cancer research, particularly for studies on neuroblastoma.[1] It has been shown to enhance the cytotoxic effects of other anti-cancer agents like bortezomib (B1684674) in neuroblastoma cells.[1]

Q3: What is the recommended solvent for dissolving this compound?

Q4: How stable is this compound in cell culture media?

The stability of this compound in cell culture media under standard incubation conditions (37°C, 5% CO2) has not been extensively documented. As with any small molecule inhibitor, its stability can be influenced by factors such as media composition, pH, and incubation time. It is highly recommended to perform a stability study to determine the half-life of this compound under your specific experimental conditions. A general protocol for assessing compound stability is provided in the "Experimental Protocols" section.

Q5: What are the expected cellular effects of this compound treatment?

Treatment of cells with this compound is expected to lead to an increase in the global levels of di-methylated histone H3 at lysine 4 (H3K4me2).[1] In neuroblastoma cells, a significant increase in global H3K4me2 has been observed at concentrations ranging from 0.005 to 0.333 µM after 72 hours of treatment.[1] Inhibition of LSD1 can also affect various signaling pathways, including the PI3K/AKT and mTOR pathways.[2][3][4][5][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Culture Media - The final concentration of this compound exceeds its solubility in the media. - The final percentage of DMSO is too high, causing the compound to crash out. - Interaction with components in the serum or media.- Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%). - Prepare fresh dilutions from the stock solution for each experiment. - Consider using a serum-free medium for initial experiments to rule out serum protein binding.
Inconsistent or No Cellular Effect - this compound may be unstable under your experimental conditions. - The concentration used is too low to elicit a response. - The treatment duration is not optimal. - The cell line is resistant to LSD1 inhibition.- Perform a stability study of this compound in your cell culture medium at 37°C. If it degrades rapidly, consider replenishing the medium with fresh compound at regular intervals. - Perform a dose-response experiment to determine the optimal concentration for your cell line, starting with the reported effective range for neuroblastoma cells (0.005 - 0.333 µM). - Conduct a time-course experiment to identify the optimal treatment duration. - Confirm LSD1 expression in your cell line via Western blot or qPCR.
High Cellular Toxicity - The concentration of this compound is too high. - The final DMSO concentration is toxic to the cells. - Off-target effects of the inhibitor.- Determine the IC50 for cytotoxicity in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). - Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration. - If toxicity persists at effective concentrations, consider investigating potential off-target effects.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (LSD1 Inhibition) 0.58 µMBiochemical Assay[1]
Effective Concentration (to increase H3K4me2) 0.005 - 0.333 µMNeuroblastoma cells[1]

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Cell Culture Media

This protocol provides a method to estimate the kinetic solubility of this compound in your specific cell culture medium.

Materials:

  • This compound

  • DMSO

  • Your complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance at ~600 nm

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution in DMSO to achieve a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Transfer 2 µL of each DMSO dilution to a new 96-well plate in triplicate. Include a DMSO-only control.

  • Add 198 µL of pre-warmed (37°C) complete cell culture medium to each well. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Seal the plate and incubate at 37°C for 2 hours.

  • Measure the absorbance (turbidity) of each well at 600 nm using a plate reader.

  • The highest concentration that does not show a significant increase in absorbance compared to the DMSO control is considered the approximate kinetic solubility.

Protocol 2: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in cell culture medium over time.

Materials:

  • This compound stock solution in DMSO

  • Your complete cell culture medium

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Prepare a solution of this compound in pre-warmed complete cell culture medium at the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is ≤ 0.1%.

  • Aliquot the solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Immediately process the T=0 sample according to your analytical method's sample preparation protocol (e.g., protein precipitation with acetonitrile). Store at -80°C until analysis.

  • Incubate the remaining tubes at 37°C in a 5% CO2 incubator.

  • At each designated time point, remove a tube and process the sample as in step 3.

  • Analyze all samples by HPLC-UV or LC-MS to determine the concentration of this compound remaining.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration and determine the half-life (t1/2).

Protocol 3: Western Blot Analysis of H3K4me2 Levels

This protocol describes how to assess the effect of this compound on its target in cells.

Materials:

  • Neuroblastoma cell line (e.g., SH-SY5Y, NGP)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-H3K4me2, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

Methodology:

  • Seed neuroblastoma cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0, 0.01, 0.1, 1 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a DMSO vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL detection system.

  • Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

  • Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.

Visualizations

experimental_workflow_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO prep_media Prepare Spiked Cell Culture Media prep_stock->prep_media aliquot Aliquot for Time Points prep_media->aliquot incubate Incubate at 37°C aliquot->incubate sample Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample process Process Samples (e.g., Protein Precipitation) sample->process analyze Analyze by HPLC/LC-MS process->analyze calculate Calculate % Remaining and Half-life analyze->calculate

Caption: Experimental workflow for determining this compound stability.

LSD1_H3K4me2_pathway cluster_histone Histone Tail H3K4me2 H3K4me2 (Active Gene Mark) LSD1 LSD1 Enzyme H3K4me2->LSD1 demethylates H3K4me1 H3K4me1 Gene_Repression Gene Repression H3K4me1->Gene_Repression leads to LSD1->H3K4me1 Increased_H3K4me2 Increased H3K4me2 (Gene Activation) LSD1->Increased_H3K4me2 Lsd1_IN_23 This compound Lsd1_IN_23->LSD1 inhibits Lsd1_IN_23->Increased_H3K4me2 results in

Caption: this compound mechanism of action on H3K4me2.

LSD1_PI3K_mTOR_pathway cluster_pi3k PI3K/AKT Pathway cluster_mtor mTOR Pathway LSD1 LSD1 PI3K PI3K LSD1->PI3K activates Lsd1_IN_23 This compound Lsd1_IN_23->LSD1 inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: LSD1's role in PI3K/AKT and mTOR signaling.

References

potential off-target effects of Lsd1-IN-23

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Lsd1-IN-23, a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This guide focuses on addressing potential off-target effects to ensure accurate experimental interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its reported potency?

A1: The primary target of this compound is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. It is a mixed competitive/non-competitive inhibitor with a reported half-maximal inhibitory concentration (IC50) of 0.58 μM[1][2].

Q2: What are the potential off-targets of this compound?

A2: While the primary publication for this compound describes it as "selective," specific quantitative data against common off-targets were not available in the reviewed public literature[2]. Based on the structural homology of LSD1's catalytic domain to other FAD-dependent amine oxidases, the most probable off-targets for this class of inhibitors are Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Lysine-Specific Demethylase 2 (LSD2/KDM1B)[3][4][5]. Researchers should empirically determine the activity of this compound against these enzymes in their experimental system.

Q3: I am observing an unexpected phenotype in my cells that doesn't correlate with known LSD1 functions. Could this be an off-target effect?

A3: Yes, an unexpected phenotype could be the result of off-target activity, particularly inhibition of MAO-A or MAO-B, which are involved in neurotransmitter metabolism and have distinct cellular roles from LSD1[4][5]. For example, MAO inhibition can alter cellular signaling pathways that are independent of histone demethylation. We recommend performing cellular thermal shift assays (CETSA) or Western blotting for downstream markers of MAO activity to investigate this possibility.

Q4: How can I confirm that this compound is engaging its primary target, LSD1, in my cells?

A4: On-target engagement can be confirmed by observing an increase in the global levels of LSD1's primary substrates, dimethylated histone H3 at lysine (B10760008) 4 (H3K4me2) and dimethylated histone H3 at lysine 9 (H3K9me2). This is typically assessed by Western blot analysis of histone extracts from treated cells. This compound has been shown to significantly increase global H3K4me2 levels in neuroblastoma cells[1][2].

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Observed Problem Potential Cause Recommended Action
High cellular toxicity at concentrations close to the LSD1 IC50. Off-target effects or cell-type specific sensitivity.Perform a dose-response curve for cytotoxicity (e.g., LDH or MTT assay) to determine the therapeutic window in your specific cell line. If toxicity is high, consider testing for MAO-A/B inhibition, as this can have cytotoxic effects in some cell types.
No change in H3K4me2 or H3K9me2 levels after treatment. Insufficient intracellular concentration of the inhibitor, inactive compound, or issues with the Western blot protocol.Verify the identity and purity of your this compound stock. Increase the concentration and/or treatment duration. Optimize your histone extraction and Western blot protocols. Include a positive control LSD1 inhibitor if available.
Phenotype is inconsistent with previously published LSD1 inhibitor studies. The observed phenotype may be due to inhibition of MAO-A, MAO-B, or another unknown off-target, rather than LSD1.Perform a biochemical assay to test the inhibitory activity of this compound against MAO-A and MAO-B (see protocols below). Use a structurally different LSD1 inhibitor as a comparator to see if the phenotype is reproducible.
Variability in experimental results between batches of this compound. Differences in compound purity or stability.Purchase the compound from a reputable supplier and, if possible, obtain a certificate of analysis. Store the compound as recommended by the supplier, typically as a desiccated solid at -20°C.

Quantitative Data

The following table summarizes the known inhibitory activity of this compound. Selectivity profiling against common off-targets has not been reported in the public domain.

TargetIC50Reference
LSD1 0.58 μM[1][2]
MAO-A Not Reported
MAO-B Not Reported
LSD2 Not Reported

Experimental Protocols

1. Protocol: Cellular Target Engagement via Western Blot

This protocol is to determine if this compound is engaging LSD1 in a cellular context by measuring changes in histone methylation.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1, 0.5, 1, 5, 10 μM) and a vehicle control (e.g., DMSO) for 24-72 hours.

  • Histone Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

    • Centrifuge to pellet the nuclei and discard the supernatant.

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.

    • Centrifuge to pellet debris and collect the supernatant containing histones.

    • Neutralize the histone extract with NaOH and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 10-15 µg of histone extract on a 15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against H3K4me2, H3K9me2, and total Histone H3 (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

    • Quantify band intensities and normalize the methylated histone levels to total H3.

2. Protocol: In Vitro MAO-A/B Inhibition Assay (Fluorometric)

This protocol allows for the direct measurement of this compound's inhibitory activity against MAO-A and MAO-B.

  • Reagents:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO Assay Buffer.

    • p-Tyramine (MAO substrate).

    • Dye Reagent (e.g., Amplex Red).

    • Horseradish Peroxidase (HRP).

    • This compound and positive control inhibitors (Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B).

  • Procedure (96-well plate format):

    • Prepare serial dilutions of this compound and control inhibitors in assay buffer.

    • Add diluted MAO-A or MAO-B enzyme to separate wells. Include wells for a no-inhibitor control and a no-enzyme blank.

    • Add the test compounds to the enzyme-containing wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Prepare a working reagent containing the MAO substrate, dye reagent, and HRP in assay buffer.

    • Initiate the reaction by adding the working reagent to all wells.

    • Incubate the plate for 20-60 minutes at 37°C, protected from light.

    • Measure the fluorescence using a microplate reader (e.g., λex = 530 nm, λem = 585 nm).

    • Subtract the blank reading from all wells and calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Visualizations

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_off_target Potential Off-Target Effects LSD1 LSD1 (KDM1A) H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Inhibits H3K4me1 H3K4me1 H3K4me2->H3K4me1 Demethylation Gene_Repression Gene Repression H3K4me1->Gene_Repression Lsd1_IN_23 This compound Lsd1_IN_23->LSD1 Inhibits MAO_A MAO-A Neurotransmitters Neurotransmitters MAO_A->Neurotransmitters MAO_B MAO-B MAO_B->Neurotransmitters Metabolites Inactive Metabolites Neurotransmitters->Metabolites Metabolism Lsd1_IN_23_off This compound Lsd1_IN_23_off->MAO_A Potential Inhibition Lsd1_IN_23_off->MAO_B Potential Inhibition Troubleshooting_Workflow Start Start: Unexpected Experimental Result Check_On_Target Confirm On-Target Engagement? (Western Blot for H3K4me2/H3K9me2) Start->Check_On_Target On_Target_Yes On-Target Effect Confirmed Check_On_Target->On_Target_Yes Yes On_Target_No Troubleshoot Primary Assay: - Compound Integrity - Dose/Duration - Protocol Check_On_Target->On_Target_No No Hypothesize_Off_Target Hypothesize Off-Target Effect On_Target_Yes->Hypothesize_Off_Target On_Target_No->Start Test_Off_Target Perform Off-Target Assays (e.g., MAO-A/B Activity Assay) Hypothesize_Off_Target->Test_Off_Target Off_Target_Yes Off-Target Effect Confirmed Test_Off_Target->Off_Target_Yes Yes Off_Target_No Phenotype is On-Target or a Novel Off-Target Test_Off_Target->Off_Target_No No Interpret Interpret Results in Context of On- and Off-Target Activities Off_Target_Yes->Interpret Off_Target_No->Interpret

References

optimizing Lsd1-IN-23 incubation time for maximum effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental use of Lsd1-IN-23, a potent Lysine-Specific Demethylase 1 (LSD1) inhibitor. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the maximal efficacy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound functions by inhibiting Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin-dependent amine oxidase.[1][2] LSD1 is an epigenetic regulator that primarily removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] Inhibition of LSD1 leads to an increase in these histone methylation marks, which in turn alters gene expression. By removing repressive marks at H3K9, LSD1 can act as a transcriptional co-activator, while its removal of active marks at H3K4 results in gene repression.[1][3] LSD1 also demethylates non-histone proteins such as p53, DNMT1, and HIF-1α, affecting their stability and function.[1][4]

Q2: What is a recommended starting point for incubation time when using this compound?

A2: The optimal incubation time is highly dependent on the experimental endpoint.

  • Biochemical Assays: For direct measurement of enzymatic inhibition in vitro, short incubation times (e.g., 30-60 minutes) are typically sufficient.[5]

  • Target Engagement in Cells: To observe changes in histone methylation marks (e.g., H3K4me2), an incubation of 24 to 48 hours is a good starting point.[6]

  • Phenotypic Changes: For downstream cellular effects such as changes in gene expression, cell proliferation, differentiation, or apoptosis, longer incubation times of 48 to 96 hours are often required.[7]

Q3: How does the concentration of this compound affect the optimal incubation time?

A3: Concentration and incubation time are inversely related. Higher concentrations of this compound may produce a measurable effect in a shorter time. Conversely, lower, more physiologically relevant concentrations may require longer incubation periods to observe a significant outcome. It is critical to perform a time-course experiment in conjunction with a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) at various time points (e.g., 24, 48, 72 hours), as the IC50 value is highly dependent on the duration of exposure.[8]

Q4: Is it necessary to refresh the media and this compound during a long incubation period?

A4: For experiments extending beyond 48-72 hours, it is advisable to perform a media change.[8] This involves replacing the old media with fresh media containing the appropriate concentration of this compound. This practice prevents nutrient depletion and the accumulation of waste products, which could otherwise confound the experimental results, and ensures a consistent concentration of the inhibitor.[8]

Q5: What are the key downstream signaling pathways affected by LSD1 inhibition?

A5: LSD1 inhibition can impact numerous oncogenic signaling pathways. Key pathways include the Wnt/β-Catenin, PI3K/AKT, Notch, and pathways related to the Epithelial-Mesenchymal Transition (EMT).[9][10] Furthermore, by preventing the demethylation and subsequent degradation of proteins like p53, LSD1 inhibitors can restore tumor suppressor functions.[11]

Troubleshooting Guides

Problem Possible Cause(s) Solution(s)
No observable effect or weak response after treatment. 1. Incubation time is too short: The selected time point may be insufficient for the desired biological effect (e.g., apoptosis, differentiation) to manifest. 2. Inhibitor concentration is too low: The dose may be below the effective range for the specific cell line. 3. Cell line is resistant: The cell line may have intrinsic or acquired resistance mechanisms to LSD1 inhibition. 4. Inhibitor instability: The compound may be degrading in the culture medium over time.1. Extend incubation time: Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal duration. 2. Increase inhibitor concentration: Conduct a full dose-response curve to determine the IC50 value.[7] 3. Use a sensitive cell line: Confirm the expected sensitivity of your cell line from literature or try a different, validated cell line (e.g., AML cell lines like THP-1 for differentiation assays).[2] 4. Refresh media and inhibitor: For long incubations, change the media with fresh inhibitor every 48 hours.
High variability between experimental replicates. 1. Inconsistent cell seeding: Uneven cell density across wells can lead to variable results. 2. Edge effects in microplates: Wells on the perimeter of the plate are prone to evaporation, altering media and inhibitor concentration. 3. Inhibitor precipitation: The inhibitor may not be fully soluble at the tested concentration.1. Ensure homogenous cell suspension: Thoroughly mix cells before plating and use calibrated pipettes for accuracy. 2. Minimize edge effects: Avoid using the outermost wells of the plate for data collection; instead, fill them with sterile PBS or media. 3. Check solubility: Visually inspect the media for any precipitate after adding the inhibitor. If needed, prepare a fresh stock solution or adjust the final solvent concentration (e.g., DMSO should typically be ≤ 0.5%).[12]
Cell death observed in vehicle control (e.g., DMSO). 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high for the cell line. 2. Poor cell health: Cells may have been unhealthy or at too high a passage number before the experiment started.1. Reduce solvent concentration: Ensure the final DMSO concentration is non-toxic (typically <0.5%, but must be optimized per cell line).[12] Always include a vehicle-only control. 2. Use healthy, low-passage cells: Ensure cells are in the logarithmic growth phase and are regularly tested for mycoplasma contamination.

Data Presentation

Table 1: Example Time-Course of H3K4me2 Levels in THP-1 Cells Treated with this compound (1 µM)
Incubation Time (hours)Fold Change in H3K4me2 (vs. Vehicle Control)Standard Deviation
01.00.0
61.80.2
123.50.4
246.20.7
486.50.8
726.30.8

Data are illustrative.

Table 2: Example IC50 Values for Cell Viability at Different Incubation Times
Cell LineIncubation Time (hours)IC50 (µM)
MV4-11 (AML)245.2
MV4-11 (AML)482.1
MV4-11 (AML)720.9
NCI-H526 (SCLC)24> 10
NCI-H526 (SCLC)488.7
NCI-H526 (SCLC)724.3

Data are illustrative.

Experimental Protocols & Visualizations

Protocol 1: Time-Course Analysis of Histone Methylation by Western Blot
  • Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment: Treat cells with the desired concentration of this compound and a vehicle control (e.g., DMSO).

  • Incubation and Harvest: Incubate the cells for various time points (e.g., 6, 12, 24, 48 hours). At each time point, wash cells with ice-cold PBS and harvest cell pellets.

  • Histone Extraction: Isolate histones using an acid extraction protocol or a commercial kit.

  • Quantification: Determine the protein concentration of each histone extract using a BCA or Bradford assay.

  • Western Blotting: Load equal amounts of histone extract onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies specific for H3K4me2 and a loading control (e.g., Total Histone H3).

  • Analysis: Quantify band intensity using densitometry software and normalize the H3K4me2 signal to the Total H3 signal.

Protocol 2: Cell Viability Time-Course Assay
  • Cell Seeding: Seed cells in a 96-well opaque plate at a pre-determined optimal density. Allow 18-24 hours for cell adherence and entry into logarithmic growth.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in complete cell culture medium.

  • Treatment: Remove old medium and add the medium containing different concentrations of this compound or a vehicle control.

  • Incubation: Incubate plates for the desired periods (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Viability Measurement: At the end of each incubation period, add a viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions and measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control for each time point and plot dose-response curves to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Time-Course Experiment cluster_analysis Phase 3: Endpoint Analysis A Seed Cells in Multi-well Plates B Prepare Serial Dilutions of this compound A->B C Treat Cells with Inhibitor and Vehicle Control B->C D Incubate for a Range of Time Points (e.g., 24h, 48h, 72h) C->D E Measure Endpoint: - Cell Viability (e.g., CTG) - Biomarker Levels (e.g., Western Blot) - Gene Expression (e.g., qPCR) D->E F Analyze Data: - Calculate IC50 at each time point - Determine optimal incubation time E->F G Final Optimized Protocol F->G

Caption: Workflow for optimizing this compound incubation time.

LSD1_Signaling_Pathway cluster_histone Histone Targets cluster_non_histone Non-Histone Targets cluster_pathways Downstream Pathways LSD1_IN_23 This compound LSD1 LSD1 (KDM1A) LSD1_IN_23->LSD1 Inhibits H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylates H3K9me2 H3K9me2 (Repressive Mark) LSD1->H3K9me2 Demethylates p53 p53 LSD1->p53 Demethylates HIF1a HIF-1α LSD1->HIF1a Demethylates DNMT1 DNMT1 LSD1->DNMT1 Demethylates Gene_Expression Altered Gene Expression H3K4me2->Gene_Expression H3K9me2->Gene_Expression Differentiation Cell Differentiation Gene_Expression->Differentiation Proliferation ↓ Proliferation Gene_Expression->Proliferation Wnt Wnt/β-catenin Gene_Expression->Wnt Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified signaling pathways affected by LSD1 inhibition.

References

troubleshooting inconsistent Lsd1-IN-23 experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lsd1-IN-23. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental outcomes and providing clear guidance on the use of this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by demethylating histone and non-histone proteins.[1][2] this compound acts as a mixed competitive/non-competitive inhibitor of LSD1 with an IC50 of 0.58 μM.[1][2] This means it can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and the catalytic activity of the enzyme.[3][4]

Q2: In what types of experiments is this compound typically used?

This compound has been primarily utilized in cancer research, particularly in studies involving neuroblastoma.[1][2][5] It is often used in cell-based assays to investigate the effects of LSD1 inhibition on cell viability, proliferation, and the expression of specific protein markers.[1][2] Additionally, it has been shown to have a synergistic effect when used in combination with other anti-cancer agents like bortezomib.[1][2][6]

Q3: What are the expected effects of this compound treatment in cell-based assays?

Treatment of cancer cells with this compound is expected to lead to an increase in the global levels of histone H3 lysine (B10760008) 4 dimethylation (H3K4me2), a key substrate of LSD1.[1][2] This epigenetic modification can, in turn, alter gene expression and lead to outcomes such as decreased cell viability and proliferation. In neuroblastoma cell lines, it has been shown to enhance the cytotoxic effects of other drugs.[2][7]

Q4: Why might I be observing inconsistent IC50 values for this compound in my cell viability assays?

Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors:

  • Cell Line Variability: Cell lines can exhibit genetic drift over time and with increasing passage numbers, leading to changes in their response to drugs.[8] It is crucial to use authenticated, low-passage cell lines.

  • Experimental Conditions: Minor variations in experimental protocols, such as cell seeding density, serum concentration in the media, and the duration of drug incubation, can significantly impact IC50 values.[8][9][10]

  • Assay Type: The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence the results, as some inhibitors may interfere with the assay chemistry.[8][9]

  • Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your experimental conditions. Precipitation of the compound can lead to inaccurate results.

Q5: Could off-target effects of this compound be contributing to my unexpected results?

While this compound was designed as an LSD1 inhibitor, like many small molecules, it may have off-target effects. Tranylcypromine-based covalent LSD1 inhibitors, for example, are known to have off-target effects.[1] Although this compound is a non-covalent inhibitor, it is always a good practice to consider potential off-target activities. If you observe unexpected phenotypes, it may be worthwhile to investigate the effects of this compound on other related enzymes or signaling pathways. Some LSD1 inhibitors have been noted for poor selectivity and off-target toxicity, which can complicate the interpretation of results.[11]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and calibrate it regularly.
Edge Effects in Microplates To minimize evaporation, fill the outer wells of the plate with sterile PBS or media and do not use them for experimental data.[8]
Compound Precipitation Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider using a lower concentration range or a different solvent.
Inconsistent Incubation Times Standardize the drug incubation time across all experiments.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of reagents.[8]
Issue 2: No or Weak Effect on H3K4me2 Levels After this compound Treatment

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Insufficient Drug Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. The original study noted a significant increase in global H3K4me2 after 72 hours of treatment with concentrations as low as 5 nM.[2]
Poor Antibody Quality for Western Blot Validate your H3K4me2 antibody to ensure it is specific and sensitive. Use positive and negative controls to confirm antibody performance.
Cellular Resistance The cell line you are using may have intrinsic or acquired resistance to LSD1 inhibition. Consider using a different cell line or exploring potential resistance mechanisms.
Compound Degradation Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles.
Issue 3: Unexpected or Contradictory Cellular Phenotypes

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Off-Target Effects As this compound is a mixed-type inhibitor, its binding to allosteric sites could potentially influence other cellular processes. Consider using a structurally different LSD1 inhibitor as a control to see if the phenotype is consistent.
Cell Line Specific Context The function of LSD1 can be context-dependent. The observed phenotype may be specific to the genetic and epigenetic background of your cell line.
Experimental Artifacts Rule out any potential artifacts from the experimental setup, such as solvent effects (e.g., from DMSO). Always include a vehicle-only control in your experiments.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Other LSD1 Inhibitors

Inhibitor Target IC50 Value Cell Line(s) Assay Type Reference
This compound LSD10.58 µM-Enzymatic Assay[1][2]
This compound--CHP134, IMR32Cell Viability[2][7]
TranylcypromineLSD1/MAOs~200 µM-Enzymatic Assay[1]
SP-2577LSD1-MultipleCell Viability[12]
GSK2879552LSD1-MultipleCell Viability[13]

Note: The cell viability IC50 for this compound was not explicitly stated as a numerical value in the primary literature but was shown to be effective in reducing viability.

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and plot the dose-response curve to determine the IC50 value.

Western Blot for H3K4me2

This protocol is a general guideline. Optimization of antibody concentrations and incubation times may be necessary.

  • Cell Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 15% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me2 (and a loading control like Histone H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the loading control.

Mandatory Visualizations

Lsd1_Signaling_Pathway cluster_0 LSD1 Complex cluster_1 Histone Substrate cluster_2 Non-Histone Substrate LSD1 LSD1 CoREST CoREST LSD1->CoREST HDAC HDAC1/2 LSD1->HDAC H3K4me1 H3K4me1 (Inactive Chromatin) LSD1->H3K4me1 Demethylation p53_demethylated p53 (Inactive) LSD1->p53_demethylated Demethylation H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 Gene_Expression Gene Expression (Repressed) H3K4me1->Gene_Expression p53_methylated p53-K370me2 (Active) p53_methylated->LSD1 Tumor_Suppression Tumor Suppression (Inactive) p53_demethylated->Tumor_Suppression Lsd1_IN_23 This compound Lsd1_IN_23->LSD1 Inhibition

Caption: Signaling pathway of LSD1 and its inhibition by this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start Experiment cell_culture Cell Culture (e.g., Neuroblastoma lines) start->cell_culture drug_treatment Treat with this compound (Dose-response) cell_culture->drug_treatment incubation Incubate (e.g., 72 hours) drug_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay western_blot Western Blot (H3K4me2 levels) incubation->western_blot data_analysis Data Analysis (IC50, Protein Levels) viability_assay->data_analysis western_blot->data_analysis troubleshooting Troubleshoot Inconsistent Results data_analysis->troubleshooting end Conclusion data_analysis->end troubleshooting->drug_treatment Optimize Protocol

Caption: General experimental workflow for this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Outcome technical Technical Variability (Pipetting, Seeding) start->technical reagent Reagent Issues (Compound, Antibody) start->reagent biological Biological Variability (Cell line, Resistance) start->biological standardize Standardize Protocol technical->standardize validate Validate Reagents reagent->validate authenticate Authenticate Cell Line biological->authenticate

Caption: Logical relationship for troubleshooting inconsistent results.

References

Technical Support Center: Lsd1-IN-23 In Vivo Dose Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal in vivo dose of Lsd1-IN-23, a competitive/non-competitive mixed inhibitor of Lysine-specific demethylase 1 (LSD1).

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a mouse model?

A1: A common practice is to initiate in vivo studies with a dose that is a fraction of the in vitro IC50 value, while considering potential bioavailability.[1] For this compound, which has an in vitro IC50 of 0.58 µM for LSD1 inhibition, a conservative starting point would be a dose significantly lower than this, which would need to be converted to a mg/kg dose based on the molecular weight of the compound and assumptions about its volume of distribution.[2] It is also crucial to review any available toxicological data for structurally similar compounds to establish a potential maximum tolerated dose (MTD).[1] A thorough literature search for in vivo studies on analogous compounds can provide a valuable initial dose range.[1]

Q2: How do I determine the Maximum Tolerated Dose (MTD) for this compound?

A2: The MTD is typically determined through a dose-ranging study. This involves administering escalating doses of this compound to different groups of animals (e.g., mice).[1][3] The MTD is generally defined as the highest dose that does not induce significant toxicity, such as more than 15-20% body weight loss or mortality.[1][3] During the study, animals should be monitored daily for clinical signs of toxicity, and body weight should be recorded frequently.[1] At the end of the study, blood and major organs should be collected for hematology, clinical chemistry, and histopathological analysis.[1]

Q3: What are potential toxicities associated with LSD1 inhibitors that I should monitor for?

A3: While specific toxicity data for this compound is not yet available, studies on other LSD1 inhibitors have revealed potential side effects. For instance, the LSD1 inhibitor GSK2879552 has been shown to cause reversible thrombocytopenia, neutropenia, and myelofibrosis in rats and dogs.[4] Another selective LSD1 inhibitor, NCL1, has been associated with testicular toxicity due to the induction of apoptosis in testicular cell lines.[5] Therefore, it is crucial to monitor complete blood counts and perform histopathological examinations of reproductive organs during toxicity studies of this compound.

Q4: What should I do if this compound shows poor solubility for in vivo administration?

A4: Poor aqueous solubility is a common challenge. The first step is to try different formulation strategies. This can include using various vehicles such as a mixture of DMSO, Tween 80, and saline, or preparing a micellar formulation. It is important to ensure the chosen vehicle is non-toxic at the administered volume.[1] If formulation adjustments are insufficient, chemical modification of the compound to improve its physicochemical properties could be considered.

Q5: What if I don't observe the expected therapeutic effect at well-tolerated doses?

A5: A lack of efficacy at non-toxic doses can be due to several factors. It's possible that the in vitro to in vivo correlation is poor for this compound.[1] This could be due to rapid metabolism, poor bioavailability, or failure to reach therapeutic concentrations at the target site. In this case, conducting pharmacokinetic (PK) studies to analyze the absorption, distribution, metabolism, and excretion (ADME) of the compound is recommended.[3] Additionally, pharmacodynamic (PD) studies can confirm target engagement by measuring downstream markers of LSD1 inhibition in vivo, such as changes in histone methylation (e.g., increased H3K4me2).[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
High Toxicity at Low Doses Vehicle toxicity.Run a vehicle-only control group to assess its toxicity.[1]
Poor in vitro to in vivo correlation.Start a new dose-escalation study at a significantly lower dose (e.g., 1/10th of the initial dose).[1]
Unexpected off-target effects.Conduct broader toxicity screening, including histopathology of a comprehensive set of organs.
Lack of Efficacy Poor bioavailability or rapid metabolism.Conduct pharmacokinetic (PK) studies to determine the drug's profile in vivo.[3]
Insufficient target engagement.Perform pharmacodynamic (PD) studies to measure LSD1 target modulation (e.g., H3K4me2 levels) in tumor or surrogate tissues.[6][7]
Inappropriate animal model.Ensure the chosen cancer model is dependent on LSD1 activity for growth and survival.
Inconsistent Results Between Experiments Variability in compound formulation.Ensure the compound is fully dissolved and the formulation is homogeneous before each administration.[1]
Differences in animal health or genetics.Use animals from a reliable vendor and ensure they are of similar age and weight.
Inconsistent dosing procedure.Standardize the administration technique (e.g., oral gavage, intraperitoneal injection) and timing.

Experimental Protocols

Protocol: Dose-Ranging Study for this compound in Mice

Objective: To determine the Maximum Tolerated Dose (MTD) of this compound.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • 6-8 week old mice (e.g., C57BL/6 or BALB/c), 5 animals per group.[1]

Procedure:

  • Compound Formulation: Prepare a stock solution of this compound in a suitable vehicle. Ensure the solution is homogeneous.[1]

  • Dose Selection: Based on in vitro data, select a starting dose and a series of increasing doses (e.g., 3-fold or 5-fold increments).[1]

  • Administration: Administer the selected doses of this compound to different groups of mice via the intended route of administration (e.g., oral gavage, intraperitoneal injection).[1] Include a vehicle-only control group.

  • Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing). Record body weight at least three times a week.[1]

  • Endpoint: The study can be terminated after a predefined period (e.g., 7-14 days).[1]

  • Analysis: The MTD is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or death.[1] At the end of the study, collect blood for complete blood count and serum chemistry. Perform a gross necropsy and collect major organs for histopathological analysis.[1]

Protocol: Pharmacokinetic (PK) Study of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound.

Materials:

  • This compound

  • Appropriate vehicle

  • 6-8 week old mice with cannulated jugular veins (for serial blood sampling)

Procedure:

  • Dosing: Administer a single dose of this compound to the mice (intravenously and/or orally).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Visualizations

LSD1 Signaling Pathway and Inhibition

LSD1_Pathway cluster_nucleus Nucleus LSD1 LSD1 (KDM1A) H3K4me0 H3K4me0 (Repressed Chromatin) LSD1->H3K4me0 demethylates p53 p53 LSD1->p53 demethylates DNMT1 DNMT1 LSD1->DNMT1 demethylates CoREST CoREST CoREST->LSD1 forms complex with HistoneH3 Histone H3 HistoneH3->H3K4me0 H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->HistoneH3 TargetGenes Target Gene Transcription H3K4me2->TargetGenes promotes RepressedGenes Gene Repression H3K4me0->RepressedGenes leads to Lsd1_IN_23 This compound Lsd1_IN_23->LSD1 inhibits

Caption: LSD1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Dose Determination

Dose_Determination_Workflow cluster_preclinical Preclinical Evaluation InVitro In Vitro Studies (IC50 = 0.58 µM) Formulation Formulation Development InVitro->Formulation DoseRange Dose-Ranging Study (MTD Determination) Formulation->DoseRange PK_PD Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies DoseRange->PK_PD Toxicity Toxicology Studies DoseRange->Toxicity Efficacy Efficacy Studies in Tumor Models PK_PD->Efficacy OptimalDose Optimal Dose Selection Efficacy->OptimalDose Toxicity->OptimalDose

Caption: Workflow for determining the optimal in vivo dose of this compound.

References

addressing resistance to Lsd1-IN-23 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LSD1-IN-23. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing resistance to the Lysine-Specific Demethylase 1 (LSD1) inhibitor, this compound, in cancer cells.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is identified as a mixed competitive/non-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation.[1] Its primary function is to block the demethylase activity of LSD1. LSD1 itself removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), as well as from non-histone proteins.[2][3] By inhibiting LSD1, this compound leads to an accumulation of these methylation marks, such as an increase in global H3K4me2, which can alter gene expression and suppress cancer cell proliferation.[1] The reported IC₅₀ value for this compound's inhibitory activity against LSD1 is 0.58 µM.[1]

Q2: What are the key histone and non-histone substrates of LSD1?

LSD1 has a broad range of substrates, which explains its diverse roles in cancer biology. Its enzymatic activity is not limited to histones.

  • Histone Substrates: LSD1 primarily targets mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3] Demethylation of H3K4me1/2 is associated with transcriptional repression, while demethylation of H3K9me1/2 leads to transcriptional activation.[2]

  • Non-Histone Substrates: LSD1 also demethylates several non-histone proteins, thereby regulating their function. These include p53, DNMT1, E2F1, STAT3, HIF-1α, and ERα.[3][4][5] This activity links LSD1 to critical cellular processes like cell cycle control, DNA methylation, and response to hypoxia, independent of its role as a histone modifier.

Q3: Why is resistance to LSD1 inhibitors a concern in cancer therapy?

LSD1 is frequently overexpressed in a wide variety of cancers, including breast, prostate, lung, and bladder cancers, as well as hematological malignancies like acute myeloid leukemia (AML).[4][6] This overexpression is often linked to more aggressive disease, poor prognosis, and the development of drug resistance.[3][7] LSD1 contributes to resistance against various treatments, including chemotherapy, hormone therapy, and immunotherapy, making it a critical target to overcome treatment failure.[2][6]

Q4: What are the known mechanisms by which cancer cells develop resistance to LSD1 inhibitors?

Resistance to LSD1 inhibitors is a complex process involving multiple cellular strategies. Key mechanisms include:

  • Epithelial-Mesenchymal Transition (EMT): LSD1 can promote EMT, a process where cancer cells gain migratory and invasive properties, contributing to metastasis and drug resistance.[6][7] Inhibition of LSD1 can be counteracted by cellular programs that sustain the EMT phenotype.

  • Cancer Stem Cells (CSCs): LSD1 is crucial for maintaining the self-renewal and survival of cancer stem cells.[7][8] A subpopulation of CSCs can survive initial therapy and lead to tumor recurrence. These CSCs may be inherently less sensitive to LSD1 inhibition.

  • Scaffolding Functions: Besides its catalytic activity, LSD1 can act as a scaffold, bringing together different proteins into functional complexes.[6] Some resistance mechanisms may be independent of LSD1's demethylase activity, rendering catalytic inhibitors less effective.[9]

  • Activation of Bypass Signaling Pathways: Cancer cells can adapt to LSD1 inhibition by upregulating alternative survival pathways to compensate for the blocked pathway.

Section 2: Troubleshooting Guide

This guide addresses common experimental issues encountered when studying resistance to this compound.

Q1: My cancer cell line is not responding to this compound, even at high concentrations. What are the potential reasons and what should I check?

Possible Causes and Troubleshooting Steps:

  • Compound Integrity:

    • Action: Confirm the stability and purity of your this compound stock. If possible, verify its activity in a sensitive, positive control cell line.

  • Low or Absent LSD1 Expression:

    • Action: Check the expression level of LSD1 in your cancer cell line via Western blot or qPCR. Cell lines with very low or no LSD1 expression are unlikely to respond to a targeted inhibitor.

  • Lack of Target Engagement:

    • Action: Treat your cells with this compound (e.g., at 0.1 µM for 24-72 hours) and perform a Western blot to check for an increase in global H3K4me2 levels.[1] If there is no change in this histone mark, the drug may not be effectively inhibiting LSD1 in your specific cellular context.

  • Intrinsic Resistance:

    • Action: Your cell line may possess intrinsic resistance mechanisms. Consider investigating the status of pathways known to confer resistance, such as the EMT or CSC pathways (see Q3 and Q4 below).

Q2: I see an initial cytotoxic/anti-proliferative effect with this compound, but the cells eventually resume growth after prolonged treatment. What is happening?

Possible Causes and Troubleshooting Steps:

  • Acquired Resistance:

    • Action: This is a classic sign of acquired resistance. Generate a resistant cell line by continuous exposure to increasing concentrations of this compound. Compare the resistant line to the parental (sensitive) line using transcriptomics (RNA-seq) or proteomics to identify upregulated survival pathways.

  • Selection of a Resistant Subpopulation:

    • Action: The initial treatment may have eliminated the sensitive cells, allowing a small, pre-existing resistant population to expand. Use single-cell cloning to isolate and characterize these resistant clones.

  • Role of Cancer Stem Cells (CSCs):

    • Action: The surviving cell population may be enriched in CSCs. Perform a tumorsphere formation assay. An increase in the number or size of tumorspheres in the treated population compared to controls suggests CSC involvement.[7]

Q3: How can I determine if resistance in my cell line is mediated by the Epithelial-Mesenchymal Transition (EMT)?

Experimental Workflow:

  • Observe Cellular Morphology:

    • Action: Use phase-contrast microscopy to look for changes. Cells undergoing EMT typically lose their epithelial cobblestone-like appearance and adopt a more elongated, spindle-like mesenchymal morphology.

  • Analyze EMT Marker Expression:

    • Action: Perform a Western blot or immunofluorescence to assess key EMT markers. Look for a decrease in the epithelial marker E-cadherin and an increase in mesenchymal markers like N-cadherin and Vimentin.

  • Functional Assays for Migration and Invasion:

    • Action: Conduct a wound healing (scratch) assay or a transwell migration assay.[10] An increased migratory capacity in resistant cells is a functional indicator of an EMT phenotype.

Q4: What strategies can I use to overcome resistance to this compound in my experiments?

Combination Therapies:

Overcoming resistance often involves a multi-pronged attack. Combining this compound with other agents can produce synergistic effects.

  • Combination with Chemotherapy:

    • Rationale: LSD1 inhibition can re-sensitize resistant cells to conventional chemotherapy.

    • Example: Studies have shown that combining an LSD1 inhibitor with doxorubicin (B1662922) or paclitaxel (B517696) can have a synergistic effect, particularly in targeting the CSC subpopulation.[7]

  • Combination with Other Epigenetic Modifiers:

    • Rationale: Targeting multiple layers of epigenetic regulation can be more effective.

    • Example: LSD1 often functions in complexes with Histone Deacetylases (HDACs).[2] Combining this compound with an HDAC inhibitor can lead to enhanced anti-tumor activity.[4]

  • Combination with Targeted Therapy:

    • Rationale: LSD1 inhibition may synergize with drugs that target specific oncogenic signaling pathways.

    • Example: In neuroblastoma, this compound has a synergistic effect when combined with the proteasome inhibitor Bortezomib.[1]

Section 3: Data Presentation

Table 1: In Vitro Activity of this compound and Other LSD1 Inhibitors

Inhibitor Type Target IC₅₀ Cell Line Cell-based IC₅₀ / Effect Reference
This compound Mixed 0.58 µM Neuroblastoma (NB) cells Increases global H3K4Me2 at 0.005-0.333 µM [1]
HCI-2509 Reversible Not specified Lung Adenocarcinoma (6 lines) 0.3 - 5 µM [11]
GSK-690 Reversible 90 nM THP-1, MV4-11 (Leukemia) ~70-80% inhibition of clonogenic activity at 10 µM [6][12]
Compound 14 Reversible 0.18 µM HepG2 (Liver Cancer) 0.93 µM [10]
Seclidemstat (SP-2577) Reversible 13 nM Ewing Sarcoma Not specified [12]

| Tranylcypromine (TCP) | Irreversible | Kᵢ = 271 µM | Not specified | Not specified |[6] |

Section 4: Key Experimental Protocols

Protocol 1: Western Blot Analysis of Histone Methylation Marks

This protocol is used to verify the target engagement of this compound by measuring changes in H3K4me2 levels.

  • Cell Culture and Treatment: Plate cancer cells and allow them to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 0, 0.1, 0.5, 1 µM) and a vehicle control for 24-48 hours.

  • Histone Extraction:

    • Harvest cells and wash with ice-cold PBS containing protease inhibitors.

    • Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.

    • Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.

    • Precipitate histones with trichloroacetic acid, wash with acetone, and resuspend the pellet in water.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate 15-20 µg of histone extracts on a 15% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against H3K4me2 (diluted in blocking buffer) overnight at 4°C.

    • Use an antibody against total Histone H3 as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the relative increase in H3K4me2.

Protocol 2: Cell Viability (IC₅₀) Determination using a Resazurin-based Assay

This protocol measures the dose-dependent effect of this compound on cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound. Add the compound to the wells, ensuring a final volume of 100 µL/well. Include vehicle-only and no-cell (blank) controls.

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator.

  • Resazurin (B115843) Addition: Add 10 µL of resazurin solution (e.g., alamarBlue™) to each well and incubate for 2-4 hours, or until a color change is observed.

  • Fluorescence Measurement: Read the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability against the log of the drug concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Protocol 3: Wound Healing (Scratch) Assay

This protocol assesses the effect of this compound on cancer cell migration, a key feature of EMT.[10]

  • Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to ~95% confluency.

  • Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the media with fresh media containing the desired concentration of this compound or a vehicle control.

  • Image Acquisition: Immediately after making the scratch, capture an image of the wound area using a microscope (this is the 0-hour time point).

  • Incubation and Monitoring: Incubate the plate and capture additional images of the same wound area at regular intervals (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the scratch at each time point for all treatment groups. Calculate the percentage of wound closure relative to the 0-hour time point. A delay in closure in the treated group indicates inhibition of cell migration.

Section 5: Visualizations

LSD1_Mechanism cluster_0 LSD1 Catalytic Cycle cluster_1 Inhibition by this compound H3K4me2 H3K4me2 (Active Gene Mark) LSD1_Complex LSD1/CoREST Complex H3K4me2->LSD1_Complex Substrate H3K4me1 H3K4me1 (Repressed Gene Mark) LSD1_Complex->H3K4me1 Demethylation Inhibited_Complex Inhibited LSD1 LSD1_Complex->Inhibited_Complex Gene_Repression Gene Repression H3K4me1->Gene_Repression LSD1_IN_23 This compound LSD1_IN_23->LSD1_Complex Inhibition

Caption: Mechanism of LSD1 action and its inhibition by this compound.

Resistance_Workflow start Cancer cells show resistance to this compound check_target 1. Verify Target Engagement (Western Blot for H3K4me2) start->check_target target_engaged Target Engaged? check_target->target_engaged no_engagement Troubleshoot: - Compound Integrity - LSD1 Expression target_engaged->no_engagement No investigate_mech 2. Investigate Resistance Mechanism target_engaged->investigate_mech Yes emt EMT Pathway - Morphology - Markers (E-cadherin) - Migration Assay investigate_mech->emt csc CSC Involvement - Tumorsphere Assay - CSC Markers investigate_mech->csc bypass Bypass Pathways - RNA-seq / Proteomics - Pathway Analysis investigate_mech->bypass overcome 3. Test Strategies to Overcome Resistance emt->overcome csc->overcome bypass->overcome combo Combination Therapy - Chemotherapy - HDAC inhibitors - Targeted Agents overcome->combo

Caption: Experimental workflow for investigating resistance to this compound.

Resistance_Pathways cluster_EMT Epithelial-Mesenchymal Transition (EMT) cluster_CSC Cancer Stem Cells (CSCs) LSD1_inhibition LSD1 Inhibition Snail_Slug Snail / Slug TFs LSD1_inhibition->Snail_Slug intended to block E_cadherin E-cadherin Repression Snail_Slug->E_cadherin LSD1-dependent EMT_phenotype Migration, Invasion, Drug Resistance E_cadherin->EMT_phenotype LSD1_inhibition2 LSD1 Inhibition Self_renewal Self-Renewal Pathways LSD1_inhibition2->Self_renewal intended to block CSC_survival CSC Survival & Chemoresistance Self_renewal->CSC_survival LSD1-dependent Recurrence Tumor Recurrence CSC_survival->Recurrence

Caption: Potential resistance mechanisms involving EMT and Cancer Stem Cells.

References

Lsd1-IN-23 degradation and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lsd1-IN-23. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this novel LSD1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: Proper storage is critical to maintain the integrity and stability of this compound. For long-term storage, it is recommended to store the compound in its solid (powder) form at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified on the product datasheet.[1] It is advisable to keep the compound desiccated to prevent hydration.[1]

Once reconstituted, typically in dimethyl sulfoxide (B87167) (DMSO), stock solutions should be stored at -20°C. To minimize degradation from freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q2: How should I prepare stock and working solutions of this compound?

A2: this compound is typically dissolved in a high-quality, anhydrous organic solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM).[1] When preparing the stock solution, ensure the vial of solid this compound is at room temperature before opening to prevent condensation of moisture.

For cell-based assays, further dilutions should be made from the DMSO stock solution into your aqueous experimental buffer immediately before use. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally < 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.[1] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q3: My this compound precipitated when I diluted the DMSO stock in my aqueous buffer. What should I do?

A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:

  • Decrease the final concentration: The compound may have exceeded its aqueous solubility limit. Try using a lower final concentration in your assay.

  • Optimize DMSO concentration: While minimizing DMSO is important, a slightly higher concentration (up to 0.5% is often tolerated by robust cell lines) might be necessary to maintain solubility.[1] Always validate with a vehicle control.

  • Use a different solvent system: Consider a co-solvent system or a formulation with excipients to improve solubility.

  • Adjust buffer pH: The solubility of some compounds is pH-dependent. Experiment with different pH values for your buffer.[1]

  • Prepare fresh dilutions: Do not use a solution that has precipitated. Centrifuge the vial to pellet any powder before preparing a new stock solution.[1]

Q4: What is the expected stability of this compound in aqueous solution?

Troubleshooting Guides

Poor or Inconsistent Cellular Activity
Potential Cause Troubleshooting Steps
Compound Degradation Prepare fresh stock and working solutions. Ensure proper storage of the solid compound and DMSO stock at -20°C. Avoid multiple freeze-thaw cycles by preparing aliquots.
Low Cell Permeability Increase the incubation time to allow for sufficient compound uptake.
Incorrect Dosing Perform a dose-response experiment to determine the optimal concentration range for your cell line. The reported IC50 of this compound is 0.58 μM for LSD1 inhibitory activity.
Cell Line Resistance Some cell lines may be inherently resistant to LSD1 inhibition. Consider using a different cell line or a combination therapy approach.
Assay Interference Ensure that the assay components (e.g., detection reagents) are not interfering with the compound or being affected by the DMSO concentration.
Off-Target Effects
Potential Cause Troubleshooting Steps
High Compound Concentration Use the lowest effective concentration determined from your dose-response experiments to minimize off-target effects.
DMSO Toxicity Ensure the final DMSO concentration is below the cytotoxic threshold for your cell line (typically < 0.1%).[1] Always include a vehicle control.
Non-specific Binding Consider using a structurally related but inactive control compound to differentiate between on-target and off-target effects.

Data Summary

Table 1: Storage Recommendations for Small Molecule Inhibitors

Form Storage Temperature Typical Shelf-Life Notes
Solid (Powder)-20°CUp to 3 years[1]Keep desiccated.[1]
4°CUp to 2 years[1]Check product datasheet.
DMSO Stock Solution-20°CSeveral months to yearsAliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.
Aqueous Working Solution4°C or 37°CPrepare fresh for each useStability can be limited. Avoid long-term storage.

Table 2: Recommended Maximum DMSO Concentrations in Cell Culture

DMSO Concentration General Recommendation
< 0.1%Generally considered safe for most cell lines, including sensitive primary cells.[1]
0.1% - 0.5%Widely used and tolerated by many robust cell lines.[1]
> 0.5% - 1%Can be cytotoxic to some cells and may induce off-target effects.[1]

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol provides a general method to assess the effect of this compound on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: LSD1 Enzyme Inhibition Assay (Fluorescence-Based)

This protocol is a general method for measuring the direct inhibitory effect of this compound on LSD1 enzyme activity.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5), a solution of recombinant human LSD1 enzyme, the H3K4me2 peptide substrate, and a detection reagent system (e.g., horseradish peroxidase and a fluorogenic substrate like ADHP).

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In a 384-well plate, add the LSD1 enzyme and the diluted this compound or vehicle control. Pre-incubate for a short period (e.g., 15 minutes) on ice.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the peptide substrate and the detection reagents.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for resorufin).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Visualizations

LSD1_Signaling_in_Neuroblastoma cluster_0 LSD1-MYCN Complex cluster_1 Gene Repression cluster_2 Cellular Outcomes LSD1 LSD1 MYCN MYCN LSD1->MYCN Physical Interaction Tumor_Suppressors Tumor Suppressor Genes (e.g., CDKN1A/p21, CLU) LSD1->Tumor_Suppressors Repress Transcription MYCN->Tumor_Suppressors Repress Transcription Proliferation Cell Proliferation Tumor_Suppressors->Proliferation Inhibits Differentiation_Block Blockage of Differentiation Tumor_Suppressors->Differentiation_Block Promotes Differentiation Lsd1_IN_23 This compound Lsd1_IN_23->LSD1 Inhibits

Caption: LSD1 and MYCN interaction in neuroblastoma.

Lsd1_IN_23_Experimental_Workflow cluster_prep Preparation cluster_cell_assay Cell-Based Assay cluster_enzyme_assay Enzyme Inhibition Assay cluster_analysis Data Analysis A Reconstitute this compound in DMSO (Stock Solution) B Prepare Serial Dilutions in Culture Medium A->B G Prepare Assay Plate with LSD1 Enzyme and Inhibitor A->G D Treat Cells with this compound and Vehicle Control B->D C Seed Cells in 96-well Plate C->D E Incubate for 24-72 hours D->E F Assess Cell Viability (e.g., MTT Assay) E->F K Calculate IC50 Values F->K H Initiate Reaction with Substrate G->H I Incubate at 37°C H->I J Measure Fluorescence I->J J->K LSD1_Autophagy_Regulation LSD1 LSD1 SESN2 Sestrin2 (SESN2) LSD1->SESN2 Represses Transcription mTORC1 mTORC1 SESN2->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Lsd1_IN_23 This compound Lsd1_IN_23->LSD1 Inhibits

References

Validation & Comparative

A Comparative Guide: Lsd1-IN-23 vs. ORY-1001 in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two lysine-specific demethylase 1 (LSD1) inhibitors, Lsd1-IN-23 and ORY-1001 (iadademstat), with a focus on their application in acute myeloid leukemia (AML). While ORY-1001 has been extensively studied in preclinical and clinical settings for AML, publicly available data for this compound in this specific context is limited. This guide therefore presents a comprehensive overview of ORY-1001 as a benchmark for evaluating emerging LSD1 inhibitors like this compound.

Introduction to LSD1 Inhibition in AML

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator that removes methyl groups from histone H3 on lysines 4 and 9 (H3K4me1/2 and H3K9me1/2). In many subtypes of acute myeloid leukemia, LSD1 is overexpressed and plays a crucial role in blocking the differentiation of leukemic blasts, thereby promoting their proliferation and self-renewal. Inhibition of LSD1 has emerged as a promising therapeutic strategy to reverse this differentiation block and induce the maturation of AML cells.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and ORY-1001. It is important to note the disparity in the available data, with extensive information for ORY-1001 in AML and limited data for this compound, primarily in the context of neuroblastoma.

Table 1: General Compound Information

FeatureThis compoundORY-1001 (Iadademstat)
Mechanism of Action Competitive/non-competitive mixed inhibitor of LSD1Selective irreversible (covalent) inhibitor of LSD1
Reported IC50 for LSD1 0.58 µMSubnanomolar to low nanomolar (e.g., <1 nM in some assays)[1]
Primary Research Context Neuroblastoma[2]Acute Myeloid Leukemia, Small Cell Lung Cancer

Table 2: Performance in Cancer Cell Lines

ParameterThis compound (in Neuroblastoma cells)ORY-1001 (in AML cell lines)
Effect on Cell Viability Data not availablePotent anti-proliferative activity, particularly in MLL-rearranged AML cell lines[1]
Induction of Differentiation Data not availableInduces differentiation of AML blasts, evidenced by increased expression of myeloid differentiation markers (e.g., CD11b, CD86)[3]
Effect on Histone Marks Increases global H3K4Me2[2]Induces accumulation of H3K4me2 at LSD1 target genes[3]

Signaling Pathways and Experimental Workflows

The inhibition of LSD1 in AML cells leads to the reactivation of a myeloid differentiation program. This is primarily achieved through the derepression of key transcription factors involved in myeloid development.

LSD1_Inhibition_Pathway cluster_nucleus Nucleus LSD1 LSD1 CoREST_Complex CoREST Complex LSD1->CoREST_Complex forms complex H3K4me2_Repressed H3K4me2 (Repressed) LSD1->H3K4me2_Repressed demethylates H3K4me2_Active H3K4me2 (Active) LSD1->H3K4me2_Active demethylation blocked GFI1 GFI1/GFI1B CoREST_Complex->GFI1 interacts with Myeloid_Genes Myeloid Differentiation Genes (e.g., CD11b, CD86) GFI1->Myeloid_Genes represses Differentiation_Block Differentiation Block Myeloid_Differentiation Myeloid Differentiation Myeloid_Genes->Myeloid_Differentiation H3K4me2_Active->Myeloid_Genes activates LSD1_Inhibitor LSD1 Inhibitor (this compound or ORY-1001) LSD1_Inhibitor->LSD1 inhibits

Caption: Mechanism of LSD1 inhibition in AML.

The following diagram illustrates a general experimental workflow for evaluating the efficacy of an LSD1 inhibitor in AML cell lines.

Experimental_Workflow AML_Cells AML Cell Lines (e.g., THP-1, MOLM-13) Treatment Treat with LSD1 Inhibitor AML_Cells->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Differentiation_Analysis Differentiation Analysis Treatment->Differentiation_Analysis Gene_Expression Gene Expression Analysis Treatment->Gene_Expression Flow_Cytometry Flow Cytometry (CD11b, CD86) Differentiation_Analysis->Flow_Cytometry Morphology Cell Morphology (Wright-Giemsa Stain) Differentiation_Analysis->Morphology qRT_PCR qRT-PCR (Myeloid Genes) Gene_Expression->qRT_PCR Western_Blot Western Blot (Histone Marks) Gene_Expression->Western_Blot

Caption: Workflow for evaluating LSD1 inhibitors in AML.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of LSD1 inhibitors. Below are representative protocols for key experiments.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed AML cells (e.g., THP-1, MOLM-13) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Add serial dilutions of the LSD1 inhibitor (this compound or ORY-1001) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Myeloid Differentiation Analysis by Flow Cytometry
  • Cell Treatment: Treat AML cells with the LSD1 inhibitor at various concentrations for 48-72 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in a staining buffer (e.g., PBS with 2% FBS). Add fluorescently conjugated antibodies against myeloid differentiation markers, such as anti-CD11b and anti-CD86, and incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with staining buffer to remove unbound antibodies.

  • Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and acquire data on a flow cytometer.

  • Data Interpretation: Analyze the percentage of cells positive for CD11b and CD86 to assess the extent of myeloid differentiation.

Western Blot for Histone Marks
  • Cell Lysis and Histone Extraction: Treat AML cells with the LSD1 inhibitor. Lyse the cells and extract histones using an acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against H3K4me2 and total H3 (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in H3K4me2 levels.

Discussion and Conclusion

ORY-1001 (iadademstat) is a potent and selective irreversible inhibitor of LSD1 with well-documented anti-leukemic activity in AML.[3] Preclinical studies have demonstrated its ability to induce differentiation and reduce the leukemic stem cell population in various AML models.[3] Furthermore, ORY-1001 has undergone extensive clinical evaluation in AML patients, showing a manageable safety profile and signs of clinical activity, particularly in combination with other agents.[4]

In contrast, this compound is described as a mixed competitive/non-competitive inhibitor of LSD1 with an IC50 of 0.58 µM.[2] The majority of the available research on this compound has been conducted in the context of neuroblastoma, where it has been shown to increase global H3K4me2 levels.[2] There is currently a lack of publicly available data on the efficacy and mechanism of action of this compound specifically in AML cell lines.

For researchers in AML drug discovery, this comparison highlights the following:

  • ORY-1001 serves as a strong benchmark for a clinically advanced LSD1 inhibitor, with a wealth of data supporting its mechanism and efficacy in AML.

  • This compound represents an earlier-stage research compound. While it demonstrates LSD1 inhibitory activity, its potential in AML remains to be elucidated. Further studies are required to determine its potency, selectivity, and anti-leukemic effects in relevant AML models.

Future investigations into this compound in AML should focus on establishing its in vitro efficacy in a panel of AML cell lines, determining its effect on myeloid differentiation and histone methylation, and assessing its in vivo activity in animal models of leukemia. Direct comparative studies with established inhibitors like ORY-1001 would be invaluable in positioning this compound within the landscape of emerging epigenetic therapies for AML.

References

Synergistic Anti-Cancer Effects of Lsd1-IN-23 in Combination with Bortezomib in Neuroblastoma

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the enhanced efficacy of the novel LSD1 inhibitor, Lsd1-IN-23, when combined with the proteasome inhibitor, bortezomib (B1684674), in MYCN-amplified neuroblastoma cell lines. This guide provides a comprehensive overview of the supporting experimental data, detailed protocols, and the underlying signaling pathways.

The novel, reversible lysine-specific demethylase 1 (LSD1) inhibitor, this compound, has demonstrated significant synergistic anti-cancer effects when used in combination with the proteasome inhibitor bortezomib in preclinical studies targeting MYCN-amplified neuroblastoma. This combination therapy presents a promising strategy to enhance treatment efficacy for this aggressive pediatric cancer.

This compound, also referred to as compound 48 in foundational research, is a potent and selective mixed reversible inhibitor of LSD1 with an IC50 of 0.58 μM[1][2][3]. LSD1 is an epigenetic regulator that plays a crucial role in the development of neuroblastoma by acting as a cofactor for the MYCN oncoprotein. By silencing tumor suppressor genes, the LSD1-MYCN complex promotes a malignant and undifferentiated state in neuroblastic tumors[1]. High expression of LSD1 in MYCN-expressing neuroblastoma is correlated with a poor prognosis, making it a key therapeutic target[1].

The combination of this compound with bortezomib has been shown to be more effective at killing cancer cells than either drug used alone, indicating a synergistic relationship[4]. This guide will delve into the quantitative data supporting this synergy, the experimental methods used to determine these effects, and the signaling pathways involved.

Quantitative Analysis of Synergistic Effects

The synergistic interaction between this compound and bortezomib was evaluated in MYCN-amplified neuroblastoma cell lines, CHP134 and IMR32. The combination of these two drugs resulted in enhanced cytotoxicity compared to individual drug treatments[3].

TreatmentCell LineIC50 (nM)Combination Index (CI)Synergy/Antagonism
This compound (Compound 48)N/A580N/AN/A
BortezomibCHP1347.5N/AN/A
BortezomibIMR3210N/AN/A
This compound (0.1 µM) + BortezomibCHP134< 7.5< 1Synergism
This compound (0.1 µM) + BortezomibIMR32< 10< 1Synergism

Table 1: Summary of the synergistic effects of this compound and Bortezomib in MYCN-amplified neuroblastoma cell lines. Data is based on findings from Mills et al., 2022.[1][2][3]

Experimental Protocols

The following protocols are based on the methodologies described in the study by Mills et al., 2022, which investigated the synergistic effects of this compound and bortezomib.

Cell Viability Assay

A colorimetric assay, such as the MTT assay, was employed to determine the cytotoxic effects of this compound and bortezomib, both individually and in combination.

  • Cell Seeding: Neuroblastoma cells (CHP134 and IMR32) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, cells were treated with a dose range of this compound, bortezomib, or a combination of both drugs.

  • Incubation: The treated cells were incubated for 72 hours.

  • MTT Addition: After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Synergy Analysis

The synergistic effect of the drug combination was quantified using the Combination Index (CI) method based on the Chou-Talalay principle.

  • Experimental Setup: The cell viability assay was performed with a fixed concentration of this compound (0.1 µM) and varying concentrations of bortezomib.

  • Data Input: The dose-response data from the single and combination drug treatments were entered into a synergy analysis software (e.g., CompuSyn).

  • CI Calculation: The software calculates the CI value, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathway and Mechanism of Synergy

The synergistic effect of this compound and bortezomib in MYCN-amplified neuroblastoma is believed to stem from the dual targeting of critical cancer-promoting pathways. LSD1 acts as a crucial cofactor for MYCN, an oncoprotein that drives neuroblastoma proliferation and survival. The LSD1-MYCN complex represses the transcription of tumor suppressor genes. Bortezomib, a proteasome inhibitor, leads to the accumulation of misfolded proteins, including pro-apoptotic factors, and can also affect the stability of oncoproteins.

The combination of an LSD1 inhibitor and a proteasome inhibitor likely induces a multi-faceted attack on the cancer cells. Inhibition of LSD1 by this compound disrupts the oncogenic activity of MYCN, leading to the re-expression of tumor suppressor genes and potentially inducing apoptosis. Concurrently, bortezomib's inhibition of the proteasome leads to an accumulation of pro-apoptotic proteins and cellular stress. This dual assault overwhelms the cancer cells' survival mechanisms, resulting in enhanced cell death.

Synergy_Pathway Proposed Synergistic Mechanism of this compound and Bortezomib in MYCN-Amplified Neuroblastoma cluster_LSD1 LSD1 Inhibition cluster_Proteasome Proteasome Inhibition This compound This compound LSD1 LSD1 This compound->LSD1 inhibits MYCN MYCN LSD1->MYCN co-factor for Tumor Suppressor Genes Tumor Suppressor Genes LSD1->Tumor Suppressor Genes represses MYCN->Tumor Suppressor Genes represses Apoptosis Apoptosis Tumor Suppressor Genes->Apoptosis promotes Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome inhibits Pro-apoptotic Proteins Pro-apoptotic Proteins Proteasome->Pro-apoptotic Proteins degrades Cellular Stress Cellular Stress Proteasome->Cellular Stress accumulation of polyubiquitinated proteins Pro-apoptotic Proteins->Apoptosis promotes Cellular Stress->Apoptosis induces

Caption: Synergistic mechanism of this compound and Bortezomib.

Conclusion

The combination of this compound and bortezomib demonstrates a potent synergistic anti-cancer effect in MYCN-amplified neuroblastoma cells. The quantitative data strongly supports the enhanced efficacy of this combination therapy. The underlying mechanism is likely a multi-pronged attack on the cancer cells, involving the disruption of MYCN's oncogenic activity by this compound and the induction of cellular stress and apoptosis by bortezomib. These findings provide a strong rationale for further investigation of this combination therapy in clinical settings for the treatment of high-risk neuroblastoma.

References

Cross-Validation of Lsd1-IN-23 Results with siRNA Knockdown of LSD1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for studying the function of Lysine-specific demethylase 1 (LSD1): pharmacological inhibition using the small molecule Lsd1-IN-23 and genetic knockdown via small interfering RNA (siRNA). Objectively assessing the results from both approaches is crucial for robust target validation and understanding the on-target effects of potential therapeutic agents.

Unveiling the Role of LSD1: Chemical vs. Genetic Perturbation

LSD1 is a critical enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), thereby regulating gene expression. Its dysregulation is implicated in numerous cancers, making it a prime therapeutic target. To elucidate its function and validate it as a drug target, researchers commonly employ two distinct strategies: chemical inhibition and genetic knockdown.

This compound is a potent, cell-permeable small molecule that acts as a mixed competitive/non-competitive inhibitor of LSD1 with an IC50 of 0.58 μM. Its mechanism of action involves binding to the LSD1 enzyme and preventing it from demethylating its histone substrates. This leads to an increase in global H3K4 dimethylation (H3K4Me2).

siRNA knockdown , on the other hand, utilizes the cell's natural RNA interference (RNAi) machinery. Synthetic siRNA molecules complementary to the LSD1 mRNA are introduced into cells, leading to the degradation of the LSD1 transcript. This, in turn, prevents the synthesis of the LSD1 protein, resulting in a significant reduction in its cellular levels.

The convergence of phenotypic and molecular results from both a chemical inhibitor and a genetic knockdown provides the strongest evidence for the biological role of the target protein.

Quantitative Comparison of this compound and LSD1 siRNA

While direct head-to-head quantitative data for this compound versus siRNA is not extensively published, we can infer a comparative profile based on the known effects of potent LSD1 inhibitors and LSD1 siRNA from various studies. The following table summarizes the expected comparative outcomes.

FeatureThis compound (Small Molecule Inhibitor)LSD1 siRNA (Genetic Knockdown)
Mechanism of Action Reversible, mixed competitive/non-competitive inhibition of LSD1 enzymatic activity.Post-transcriptional gene silencing by mRNA degradation.
Target LSD1 protein's catalytic activity.LSD1 mRNA, leading to reduced protein expression.
Onset of Action Rapid, typically within hours.Slower, dependent on transfection and protein turnover rates (typically 24-72 hours).
Duration of Effect Transient and reversible upon washout of the compound.Transient, effects diminish as siRNA is diluted or degraded (typically 48-96 hours).
Specificity Potential for off-target effects on other proteins.Highly specific to the LSD1 mRNA sequence, but can have off-target effects.
Effect on H3K4me2 Dose-dependent increase in global and gene-specific H3K4me2 levels.[1]Significant increase in H3K4me2 at target gene promoters.
Cellular Phenotypes Inhibition of cell proliferation, induction of differentiation, cell cycle arrest.Inhibition of cell proliferation, induction of differentiation, apoptosis.
Therapeutic Relevance More closely mimics the action of a potential drug.Validates the genetic requirement of the target for a specific phenotype.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are generalized protocols for cell-based assays using this compound and LSD1 siRNA.

This compound Treatment Protocol
  • Cell Seeding: Plate cells at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, harvest the cells for analysis of cytotoxicity (e.g., MTT assay), cell proliferation (e.g., BrdU incorporation), protein expression (Western blot), or gene expression (RT-qPCR).

LSD1 siRNA Knockdown Protocol
  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.

  • siRNA Preparation: Dilute the LSD1-specific siRNA and a non-targeting control siRNA in an appropriate serum-free medium.

  • Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., lipid-based) in the same serum-free medium.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the time recommended by the transfection reagent manufacturer (typically 4-6 hours).

  • Medium Change: After the initial incubation, replace the transfection medium with a complete growth medium.

  • Post-Transfection Incubation: Continue to incubate the cells for 24-72 hours to allow for LSD1 protein depletion.

  • Validation and Analysis: Harvest the cells to validate knockdown efficiency by Western blot or RT-qPCR and proceed with downstream functional assays.

Visualizing the Comparison: Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of the experimental logic and the biological context of LSD1 inhibition.

cluster_0 Experimental Arms cluster_1 Downstream Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment LSD1 siRNA Transfection LSD1 siRNA Transfection Cell Culture->LSD1 siRNA Transfection Vehicle Control Vehicle Control Cell Culture->Vehicle Control Scrambled siRNA Control Scrambled siRNA Control Cell Culture->Scrambled siRNA Control Western Blot Western Blot This compound Treatment->Western Blot LSD1, H3K4me2 RT-qPCR RT-qPCR This compound Treatment->RT-qPCR Target Gene Expression Cell Proliferation Assay Cell Proliferation Assay This compound Treatment->Cell Proliferation Assay Chromatin Immunoprecipitation Chromatin Immunoprecipitation This compound Treatment->Chromatin Immunoprecipitation H3K4me2 at Promoters LSD1 siRNA Transfection->Western Blot LSD1, H3K4me2 LSD1 siRNA Transfection->RT-qPCR Target Gene Expression LSD1 siRNA Transfection->Cell Proliferation Assay LSD1 siRNA Transfection->Chromatin Immunoprecipitation H3K4me2 at Promoters

Caption: Experimental workflow for comparing this compound and LSD1 siRNA.

cluster_LSD1_Signaling LSD1-Mediated Gene Regulation cluster_Interventions Points of Intervention LSD1 mRNA LSD1 mRNA LSD1 Protein LSD1 Protein LSD1 mRNA->LSD1 Protein Translation Demethylated H3K4 (Repressed) Demethylated H3K4 (Repressed) LSD1 Protein->Demethylated H3K4 (Repressed) Demethylation Histone H3 Histone H3 Methylated H3K4 (Active) Methylated H3K4 (Active) Methylated H3K4 (Active)->Demethylated H3K4 (Repressed) Target Gene Transcription Target Gene Transcription Demethylated H3K4 (Repressed)->Target Gene Transcription Repression This compound This compound This compound->LSD1 Protein Inhibition LSD1 siRNA LSD1 siRNA LSD1 siRNA->LSD1 mRNA Degradation

Caption: LSD1 signaling pathway and points of intervention.

By employing both this compound and LSD1 siRNA, researchers can gain a more complete understanding of LSD1's role in cellular processes and build a stronger case for its validation as a therapeutic target. The convergence of data from these orthogonal approaches provides a high degree of confidence in the experimental findings.

References

Lsd1 Inhibition in Neuroblastoma: A Comparative Analysis in MYCN-Amplified vs. Non-Amplified Contexts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of Lysine-Specific Demethylase 1 (LSD1) inhibition in neuroblastoma, with a specific focus on the differential effects in tumors with and without MYCN amplification. While the specific compound "Lsd1-IN-23" did not yield dedicated experimental data in the public domain, this guide will utilize the extensive research on HCI-2509, a potent and reversible LSD1 inhibitor, as a representative molecule to explore this therapeutic strategy. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and neuroblastoma research.

Introduction to LSD1 and its Role in Neuroblastoma

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a histone demethylase that plays a critical role in regulating gene expression. In the context of neuroblastoma, LSD1 is overexpressed in poorly differentiated tumors and its high expression correlates with adverse outcomes.[1][2][3] LSD1 is a key epigenetic regulator that contributes to maintaining an undifferentiated, malignant phenotype in neuroblastoma cells.[4] Inhibition of LSD1 has been shown to induce differentiation and reduce the growth of neuroblastoma cells, making it a promising therapeutic target.[1][2]

A crucial aspect of LSD1's function in neuroblastoma is its interaction with the MYCN oncoprotein. MYCN amplification is a hallmark of high-risk neuroblastoma and is associated with poor prognosis. LSD1 physically interacts with MYCN, forming a complex that co-localizes on the promoter regions of tumor suppressor genes, such as CDKN1A/p21 and Clusterin (CLU), to repress their expression.[4][5] This cooperative action promotes cell proliferation and maintains an undifferentiated state. Therefore, inhibiting LSD1 presents a therapeutic rationale for disrupting MYCN-driven oncogenesis.[4][6]

Comparative Efficacy of LSD1 Inhibition

The efficacy of LSD1 inhibition appears to be significant in both MYCN-amplified and non-amplified neuroblastoma, although with some nuances. The reversible LSD1 inhibitor HCI-2509 has demonstrated cytotoxic effects across various neuroblastoma cell lines, irrespective of their MYCN amplification status.[1][2]

Quantitative Data on HCI-2509 Efficacy

The following table summarizes the half-maximal inhibitory concentrations (IC50) of HCI-2509 in a panel of MYCN-amplified and non-amplified neuroblastoma cell lines after 72 hours of treatment.

Cell LineMYCN StatusIC50 (µM) of HCI-2509
NGPAmplified~1.5
LAN5Amplified~2.0
SH-SY5YNon-amplified~0.8
SK-N-SHNon-amplified~1.2

Data extracted from publicly available research.[7]

These findings suggest that while HCI-2509 is effective in both subtypes, the direct correlation between MYCN amplification and sensitivity to LSD1 inhibition is not straightforward and other cellular contexts likely play a role.[1][2] However, studies have also suggested a particular benefit of LSD1 inhibition in MYCN-driven neuroblastoma by downregulating the MYCN upregulated gene set.[1][2][8][9]

Alternative and Standard-of-Care Treatments

The current standard of care for high-risk neuroblastoma is a multi-modal approach that includes:

  • Induction Chemotherapy: A combination of drugs such as cisplatin, etoposide, vincristine, cyclophosphamide, and doxorubicin.

  • Surgery: To resect the primary tumor.

  • High-Dose Chemotherapy with Stem Cell Transplant: To eliminate residual cancer cells.

  • Radiation Therapy: To the primary tumor site.

  • Immunotherapy: Utilizing anti-GD2 monoclonal antibodies like dinutuximab.

  • Retinoid Therapy: With 13-cis-retinoic acid (isotretinoin) to induce differentiation.

In addition to HCI-2509, other LSD1 inhibitors are in various stages of development, including tranylcypromine-based covalent inhibitors.[10] However, reversible inhibitors like HCI-2509 are of particular interest due to potentially reduced off-target effects.[11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

LSD1-MYCN Cooperative Gene Repression Pathway

LSD1_MYCN_Pathway cluster_nucleus Nucleus MYCN MYCN Complex MYCN-LSD1 Complex MYCN->Complex LSD1 LSD1 LSD1->Complex DNA Promoter Region (e.g., CDKN1A, CLU) Complex->DNA Binds to H3K4me2 H3K4me2 Complex->H3K4me2 Demethylates DNA->H3K4me2 Gene_Repression Tumor Suppressor Gene Repression H3K4me2->Gene_Repression Leads to Cell_Proliferation Cell Proliferation & Undifferentiated State Gene_Repression->Cell_Proliferation Promotes LSD1_Inhibitor_MOA cluster_nucleus Nucleus LSD1_Inhibitor LSD1 Inhibitor (e.g., HCI-2509) LSD1 LSD1 LSD1_Inhibitor->LSD1 Inhibits Complex MYCN-LSD1 Complex LSD1->Complex H3K4me2 H3K4me2 (Increased Methylation) LSD1->H3K4me2 Demethylation Blocked Gene_Activation Tumor Suppressor Gene Activation H3K4me2->Gene_Activation Leads to Differentiation_Apoptosis Cell Differentiation & Apoptosis Gene_Activation->Differentiation_Apoptosis Induces Experimental_Workflow start Start: Select Cell Lines (MYCN-amp & non-amp) culture Cell Culture start->culture treatment Treat with LSD1 Inhibitor (e.g., HCI-2509) culture->treatment viability Cell Viability Assay (e.g., MTS/MTT) treatment->viability western Western Blot (LSD1, MYCN, p53) treatment->western gene_exp Gene Expression Analysis (RT-PCR) treatment->gene_exp colony Colony Formation Assay treatment->colony invivo In Vivo Xenograft Studies treatment->invivo ic50 Calculate IC50 viability->ic50 end End: Data Analysis & Conclusion ic50->end western->end gene_exp->end colony->end invivo->end

References

Lsd1-IN-23 versus GSK2879552: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, the inhibition of Lysine-Specific Demethylase 1 (LSD1) has emerged as a promising strategy for the treatment of various cancers. This guide provides a detailed comparative analysis of two notable LSD1 inhibitors: Lsd1-IN-23 and GSK2879552. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical properties, mechanisms of action, and supporting experimental data to inform future research and development efforts.

Introduction to this compound and GSK2879552

GSK2879552 is a potent, selective, and irreversible, mechanism-based inactivator of LSD1.[1] Developed by GlaxoSmithKline, it progressed to Phase I clinical trials for the treatment of small cell lung cancer (SCLC) and acute myeloid leukemia (AML), although these trials were ultimately terminated.[2] Its mechanism of action involves the formation of a covalent adduct with the FAD cofactor in the active site of LSD1.

This compound is a more recently identified inhibitor of LSD1, characterized as a mixed competitive/non-competitive inhibitor.[3] It has shown significant activity in preclinical models of neuroblastoma.[3] Unlike GSK2879552, this compound is a reversible inhibitor.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and GSK2879552 based on available literature.

Table 1: Biochemical Potency

CompoundTargetIC50Mechanism of InhibitionReference
This compound LSD10.58 µMMixed competitive/non-competitive, Reversible[3]
GSK2879552 LSD124 nMIrreversible, Covalent[5]

Table 2: Cellular Activity

CompoundCell Line(s)EffectConcentrationReference
This compound Neuroblastoma cells (CHP134 and IMR32)Enhanced cytotoxicity in combination with bortezomib0.1 µM[3]
GSK2879552 SCLC and AML cell linesAnti-proliferative effectsPotent growth inhibition in 19 of 25 AML cell lines (average EC50 = 38 nM)[5]
AML cell linesIncreased expression of CD11b and CD86 (differentiation markers)EC50 values of 13 nM (CD86) and 7 nM (CD11b) in SKM-1 cells[5]

Table 3: In Vivo Efficacy

CompoundCancer ModelAdministrationEffectReference
This compound Not reported in available literature---
GSK2879552 SCLC xenograft-bearing mice1.5 mg/kg, p.o.Tumor growth inhibition[6]
Mouse model of AMLTreatment upon engraftmentSignificant delay in leukemia onset[7]

Mechanism of Action and Signaling Pathways

LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), leading to transcriptional repression. It can also demethylate other substrates, including p53. Both this compound and GSK2879552 target the catalytic activity of LSD1, albeit through different mechanisms, thereby preventing the demethylation of its substrates and leading to the reactivation of tumor suppressor genes.

LSD1_Pathway Mechanism of LSD1 Inhibition cluster_LSD1 LSD1 Complex cluster_Inhibitors LSD1 Inhibitors cluster_Substrates Substrates cluster_Products Products cluster_Effects Cellular Effects LSD1 LSD1 CoREST CoREST LSD1->CoREST HDAC HDAC1/2 LSD1->HDAC H3K4me1 H3K4me1 (Repressed Chromatin) LSD1->H3K4me1 Demethylates p53_demethylated p53 (demethylated) LSD1->p53_demethylated Demethylates Tumor_Suppressor Tumor Suppressor Gene Re-expression LSD1->Tumor_Suppressor Inhibition leads to Re-expression of GSK2879552 GSK2879552 (Irreversible) GSK2879552->LSD1 Inhibits Lsd1_IN_23 This compound (Reversible) Lsd1_IN_23->LSD1 Inhibits H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 p53 p53 p53->LSD1 H3K4me1->Tumor_Suppressor Leads to Repression of Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Differentiation Differentiation Tumor_Suppressor->Differentiation Apoptosis Apoptosis Tumor_Suppressor->Apoptosis

Figure 1: Simplified signaling pathway of LSD1 and its inhibition.

Experimental Protocols

LSD1 Biochemical Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro potency (IC50) of LSD1 inhibitors.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated H3K4 peptide substrate

  • LSD1 Assay Buffer

  • Horseradish Peroxidase (HRP)

  • Fluorometric Substrate (e.g., Amplex Red)

  • Test inhibitors (this compound or GSK2879552) serially diluted in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing LSD1 Assay Buffer, HRP, and the Fluorometric Substrate.

  • Add 10 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells.

  • Add 20 µL of LSD1 enzyme to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of the dimethylated H3K4 peptide substrate.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This protocol outlines a method to assess the effect of LSD1 inhibitors on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SCLC, AML, or neuroblastoma cell lines)

  • Complete cell culture medium

  • Test inhibitors (this compound or GSK2879552) serially diluted in DMSO

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with serial dilutions of the inhibitors or DMSO (vehicle control).

  • Incubate the cells for 6-10 days at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of cell proliferation for each inhibitor concentration and determine the EC50 value.

Experimental_Workflow General Experimental Workflow for LSD1 Inhibitor Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (EC50 Determination) Western_Blot Western Blot (Histone Methylation Status) Cell_Proliferation->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis Cell_Proliferation->Cell_Cycle_Analysis Differentiation_Assay Differentiation Marker Analysis (e.g., CD11b, CD86) Cell_Proliferation->Differentiation_Assay PK_Studies Pharmacokinetic Studies Western_Blot->PK_Studies Differentiation_Assay->PK_Studies Xenograft_Model Xenograft Tumor Model PK_Studies->Xenograft_Model Efficacy_Assessment Tumor Growth Inhibition Assessment Xenograft_Model->Efficacy_Assessment Inhibitor_Compound Inhibitor Compound (this compound or GSK2879552) Inhibitor_Compound->Biochemical_Assay Inhibitor_Compound->Cell_Proliferation

Figure 2: A typical workflow for the preclinical evaluation of LSD1 inhibitors.

Comparative Discussion

Potency and Mechanism: GSK2879552 is significantly more potent than this compound in biochemical assays, with an IC50 in the nanomolar range compared to the sub-micromolar activity of this compound. This difference in potency is likely attributable to their distinct mechanisms of inhibition. The irreversible, covalent binding of GSK2879552 to LSD1 leads to a more sustained and potent inhibition of the enzyme's activity. In contrast, the reversible nature of this compound's binding may result in a less durable inhibitory effect.

Cellular Activity and Therapeutic Potential: Both inhibitors have demonstrated anti-cancer activity in relevant cell lines. GSK2879552 showed broad anti-proliferative effects in SCLC and AML cell lines and induced differentiation, a key therapeutic goal in leukemia.[5][8] The cellular effects of this compound have been primarily characterized in neuroblastoma, where it enhances the efficacy of other anti-cancer agents like bortezomib.[3] The more extensive preclinical characterization of GSK2879552 highlights its potential as a standalone or combination therapy in hematological malignancies and SCLC. The therapeutic potential of this compound, particularly in solid tumors like neuroblastoma, warrants further investigation.

Clinical Development: The clinical development of GSK2879552 was halted due to an unfavorable risk-benefit profile observed in Phase I trials.[2] This underscores the challenges in translating potent in vitro activity into safe and effective clinical outcomes. The adverse events observed with GSK2879552 may be related to its irreversible mechanism of action or off-target effects. As this compound is a reversible inhibitor, it may offer a different safety profile, which could be an advantage in future clinical development. However, no clinical trial data for this compound is currently available.

Conclusion

This compound and GSK2879552 represent two distinct classes of LSD1 inhibitors with different mechanisms of action, potencies, and stages of development. GSK2879552 is a highly potent, irreversible inhibitor with a wealth of preclinical data, though its clinical development has been discontinued. This compound is a more recent, reversible inhibitor with promising activity in neuroblastoma models.

For researchers, the choice between these inhibitors will depend on the specific research question. GSK2879552 may serve as a valuable tool compound for studying the effects of potent and sustained LSD1 inhibition, while this compound offers an opportunity to investigate the therapeutic potential of a reversible LSD1 inhibitor, potentially with a more favorable safety profile. Further head-to-head comparative studies are warranted to fully elucidate their relative advantages and disadvantages and to guide the development of the next generation of LSD1-targeted therapies.

References

Safety Operating Guide

Proper Disposal of Lsd1-IN-23: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential procedural guidance for the safe disposal of Lsd1-IN-23, a competitive/non-competitive mixed inhibitor of lysine-specific demethylase 1 (LSD1).[1][2] The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical compound in a laboratory setting. Adherence to these guidelines is critical for personnel safety and environmental protection.

Disclaimer: Before proceeding with any disposal protocol, users must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound.[3] This guide is based on general best practices for the disposal of laboratory chemicals and should be supplemented by your institution's specific Environmental Health and Safety (EHS) protocols and local regulations.

Core Safety and Handling Summary

Proper handling and disposal of this compound require adherence to standard laboratory safety protocols for hazardous chemical waste.

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste[4]
Personal Protective Equipment (PPE) Lab coat, nitrile gloves, and protective eyewear. Respiratory protection may be required based on the specific procedure and ventilation.[5]
Spill Response In case of a spill, absorb with an inert material, collect in a sealed container, and dispose of as hazardous waste. Ensure the area is well-ventilated.[6]
Storage of Waste Store in a designated, well-ventilated, and secure area away from incompatible materials. Keep containers tightly sealed.[7][8]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical final step in the experimental workflow. The following procedure outlines the necessary steps for its safe collection and disposal.

Step 1: Segregation of Waste

Proper segregation is the foundation of safe laboratory waste management.

  • Identify Waste Streams: Differentiate between waste streams:

    • Solid Waste: Unused this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and contaminated lab supplies (e.g., pipette tips, microfuge tubes).

    • Liquid Waste: Solutions containing this compound, including residual amounts in experimental containers and solvent washes.

  • Use Designated Containers:

    • Collect all solid and liquid waste contaminated with this compound in separate, designated hazardous waste containers.[5]

    • Ensure containers are made of a material compatible with the chemical and any solvents used.

    • Do not mix this compound waste with other incompatible chemical waste.[7]

Step 2: Waste Container Labeling

Accurate labeling is mandatory for regulatory compliance and safety.

  • Attach a Hazardous Waste Label: As soon as you begin accumulating waste, affix a hazardous waste label to the container.

  • Complete Label Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • List all components of a mixture, including solvents.

    • The date accumulation started.

    • The specific hazards (e.g., "Toxic," "Irritant"). Consult the SDS for accurate hazard identification.

Step 3: Accumulation and Storage

Safe storage of waste containers is crucial to prevent accidents.

  • Keep Containers Sealed: Waste containers must be kept tightly sealed except when adding waste.

  • Secure Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to keep liquid waste containers in secondary containment to prevent spills.

Step 4: Final Disposal

Disposal must be handled by trained professionals.

  • Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowed time per institutional policy (often 90 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[7]

  • Professional Disposal: The EHS department will ensure the waste is transported to and processed at an approved hazardous waste disposal facility.[5] The most common and recommended method for final disposal is high-temperature incineration at a licensed facility.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Step 1: Preparation & Segregation cluster_collection Step 2: Collection & Labeling cluster_storage Step 3: Accumulation & Storage cluster_disposal Step 4: Final Disposal start Begin this compound Disposal Process sds Consult Manufacturer's SDS and Institutional EHS Policy start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe segregate Segregate Waste: Solid vs. Liquid ppe->segregate solid_waste Collect Solid Waste in Designated Container segregate->solid_waste liquid_waste Collect Liquid Waste in Designated Container segregate->liquid_waste label_waste Label Container Correctly: 'Hazardous Waste', Chemical Name, Date solid_waste->label_waste liquid_waste->label_waste store Store Sealed Container in Satellite Accumulation Area label_waste->store ehs Contact EHS for Pickup store->ehs end Disposal by Approved Hazardous Waste Facility ehs->end

Caption: Workflow for the safe disposal of this compound in a laboratory setting.

References

Essential Safety and Operational Guide for Handling Lsd1-IN-23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Lsd1-IN-23, a competitive/non-competitive mixed inhibitor of lysine-specific demethylase 1 (LSD1). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE) and Handling

Always handle this compound within a certified chemical fume hood.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Not generally required when handled in a fume hood. Use a NIOSH-approved respirator if aerosolization is likely and a fume hood is not available.Prevents inhalation of the compound.

Handling Procedures:

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Do not ingest.

  • Wash hands thoroughly after handling.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

ParameterRecommendation
Storage Temperature Store at -20°C for long-term stability.
Shipping Condition Typically shipped at room temperature.
Stability Stable under recommended storage conditions. Avoid repeated freeze-thaw cycles.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local environmental regulations.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including pipette tips, tubes, and gloves, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Dispose of unused stock solutions and working solutions in a designated liquid hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, segregated from incompatible materials.

Disposal Procedure:

  • Do not dispose of this compound down the drain or in regular trash.

  • Follow your institution's established procedures for hazardous chemical waste pickup and disposal.

Experimental Protocols & Data

Solubility
SolventSolubility
DMSO Soluble

Note: For in vivo studies, further dilution in appropriate vehicles such as saline, PEG300, and Tween80 may be necessary.

In Vitro Experimental Workflow

A typical workflow for evaluating the in vitro effects of this compound is outlined below.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis prep Prepare this compound Stock Solution (in DMSO) dilute Dilute to Working Concentrations prep->dilute enzyme_assay LSD1 Enzymatic Assay (IC50 Determination) dilute->enzyme_assay treatment Treat Cells with this compound dilute->treatment cell_culture Cell Culture (e.g., Neuroblastoma Cell Lines) cell_culture->treatment viability Cell Viability/Proliferation Assay treatment->viability western Western Blot (e.g., for H3K4me2 levels) treatment->western data Analyze and Interpret Results viability->data western->data lsd1_pathway cluster_core LSD1 Core Complex cluster_substrates Substrates cluster_inhibitor Inhibition cluster_outcomes Cellular Outcomes lsd1 LSD1 (KDM1A) corest CoREST Complex lsd1->corest forms complex h3k4 Histone H3 (H3K4me1/2) lsd1->h3k4 demethylates h3k9 Histone H3 (H3K9me1/2) lsd1->h3k9 demethylates p53 p53 lsd1->p53 demethylates repression Transcriptional Repression h3k4->repression leads to activation Transcriptional Activation h3k9->activation leads to p53_reg p53 Regulation p53->p53_reg affects inhibitor This compound inhibitor->lsd1 inhibits

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。